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  • Product: d-Glycero-d-galacto-heptose
  • CAS: 1883-14-3

Core Science & Biosynthesis

Foundational

d-Glycero-d-galacto-heptose chemical structure and properties

This technical guide provides an in-depth analysis of D-glycero-D-galacto-heptose , a rare seven-carbon monosaccharide distinct from the ubiquitous bacterial lipopolysaccharide (LPS) heptoses. It focuses on structural st...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of D-glycero-D-galacto-heptose , a rare seven-carbon monosaccharide distinct from the ubiquitous bacterial lipopolysaccharide (LPS) heptoses. It focuses on structural stereochemistry, physicochemical properties, biological isolation from Eubacterium saburreum, and synthetic pathways.

Structural Chemistry, Properties, and Biological Significance

Executive Summary

D-Glycero-D-galacto-heptose (CAS 5328-64-3) is an aldoheptose sugar primarily identified as a structural component of the capsular polysaccharides in specific strains of Eubacterium saburreum.[1][2][3][4][5] Unlike its isomer L-glycero-D-manno-heptose , which is a conserved core residue in the LPS of Gram-negative bacteria (e.g., E. coli, Salmonella), D-glycero-D-galacto-heptose is rare and serves specialized antigenic roles. This guide delineates its stereochemical identity, isolation methodologies, and differentiation from other heptose isomers in drug development and glycobiology research.

Structural Chemistry & Stereochemistry[6]

The nomenclature of higher sugars like heptoses is derived from the configuration of the chiral centers. The name D-glycero-D-galacto-heptose indicates a composite structure:

  • "D-galacto" : Refers to the relative configuration of the chiral centers at C2, C3, C4, and C5, which matches that of D-galactose.

  • "D-glycero" : Refers to the absolute configuration of the highest-numbered chiral center (C6), which matches D-glyceraldehyde (hydroxyl group on the right in Fischer projection).

1.1 Fischer Projection Analysis

In the open-chain aldehyde form, the molecule possesses five chiral centers (C2–C6).

  • C1: Aldehyde (CHO)

  • C2: Hydroxyl on Right (R)

  • C3: Hydroxyl on Left (S)

  • C4: Hydroxyl on Left (R)

  • C5: Hydroxyl on Right (R)

  • C6: Hydroxyl on Right (R) – Determines D-glycero prefix

  • C7: Primary Alcohol (CH₂OH)

1.2 Stereochemical Visualization (Graphviz)

The following diagram illustrates the stereochemical relationships and the distinction between the target molecule and the common LPS heptose.

HeptoseStereochemistry cluster_0 Stereochemical Configuration Target D-glycero-D-galacto-heptose (Target Isomer) C2(R), C3(S), C4(R), C5(R), C6(R) LPS_Heptose L-glycero-D-manno-heptose (Common LPS Core) C2(L), C3(L), C4(R), C5(R), C6(L) Target->LPS_Heptose Stereoisomers (Epimeric at C2, C3, C6) Precursor D-Galactose (Hexose Precursor) Precursor->Target Kiliani-Fischer Synthesis (C1 Extension + Reduction)

Figure 1: Stereochemical relationship between D-glycero-D-galacto-heptose and common analogs.

Physicochemical Properties

The physical data for D-glycero-D-galacto-heptose is often derived from its alditol derivatives or specific isolation studies, as the free sugar equilibrates between pyranose and furanose forms in solution.

PropertyDataNotes
CAS Registry Number 5328-64-3Specific to D-glycero-D-galacto isomer.[1]
Molecular Formula C₇H₁₄O₇
Molecular Weight 210.18 g/mol
Solubility High (Water)Estimated ~200 g/L; typical for polyols.
Melting Point ~188°C (as Heptitol)Data refers to Perseitol (D-glycero-D-galacto-heptitol), the reduced alditol form often used for characterization [1].[6]
Optical Rotation Dextrorotatory (+)Specific rotation varies by anomeric equilibrium; E. saburreum polysaccharide hydrolysates show distinct positive rotation [2].
pKa ~12-13Weakly acidic hydroxyls; typical of monosaccharides.

Key Distinction: Researchers must verify the CAS number when ordering, as "heptose" is often used colloquially to refer to the commercially available L-glycero-D-manno isomer.

Biological Significance & Pathogenicity

While L-glycero-D-manno-heptose is critical for the outer membrane stability of Gram-negative bacteria (acting as a bridge between Kdo and the O-antigen), D-glycero-D-galacto-heptose occupies a unique niche.

3.1 Role in Eubacterium saburreum

This heptose is the dominant component of the cell wall antigen in Eubacterium saburreum (strains L49, T17, T18, T19), an anaerobic bacterium found in human dental plaque.

  • Antigen Structure: It forms a homoglycan (homopolysaccharide) composed almost entirely of D-glycero-D-galacto-heptose residues.[4][7]

  • Linkage: The polymer backbone typically consists of alternating

    
    -(1$\to$3) and 
    
    
    
    -(1$\to$6) linkages [3].
  • Immunogenicity: The D-glycero-D-galacto configuration is the specific immunodeterminant recognized by antibodies against these strains.

3.2 Pharmaceutical Relevance[8]
  • Antimicrobial Target: Enzymes involved in the biosynthesis or polymerization of this heptose are potential targets for controlling Eubacterium populations in periodontal disease.

  • Glycoconjugate Vaccines: As a rare sugar absent in human tissues, D-glycero-D-galacto-heptose motifs are ideal candidates for epitope design in synthetic vaccines targeting specific oral pathogens.

Synthesis and Isolation Methodologies

Obtaining pure D-glycero-D-galacto-heptose requires either extraction from bacterial cultures or chemical synthesis via chain elongation.

4.1 Chemical Synthesis (Kiliani-Fischer Route)

The classical synthesis involves extending D-galactose by one carbon atom.

Protocol Overview:

  • Starting Material: D-Galactose.

  • Cyanohydrin Formation: Reaction with HCN (or KCN/CaCl₂) adds a carbon at C1, creating two epimeric nitriles (glycero-galacto and glycero-talo configurations).

  • Hydrolysis: Conversion of nitriles to aldonic acids.

  • Separation: Fractional crystallization of the lactones or salts separates the D-glycero-D-galacto isomer from the L-glycero-D-galacto (or talo) byproducts.

  • Reduction: Sodium amalgam or borohydride reduction of the lactone yields the final heptose.

4.2 Isolation from E. saburreum (Purification Workflow)

For research requiring the natural polymer or authentic standards:

IsolationProtocol Culture E. saburreum Culture (Strain T18/L49) Extraction Formamide/Acid Extraction (Cell Wall Lysis) Culture->Extraction Precipitation Ethanol Precipitation (Crude Polysaccharide) Extraction->Precipitation Hydrolysis Acid Hydrolysis (1M HCl, 100°C, 4h) Precipitation->Hydrolysis Chromatography Ion Exchange/HPLC (Purification) Hydrolysis->Chromatography Product Pure D-glycero-D-galacto-heptose Chromatography->Product

Figure 2: Isolation workflow for obtaining D-glycero-D-galacto-heptose from bacterial biomass.[7]

Analytical Characterization

Validating the identity of D-glycero-D-galacto-heptose requires distinguishing it from its stereoisomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: Convert to alditol acetates (reduction with NaBD₄ followed by acetylation).

    • Profile: The retention time of D-glycero-D-galacto-heptitol acetate is distinct from D-manno-heptitol and D-gluco-heptitol acetates on polar columns (e.g., SP-2330 or OV-225) [4].

    • Fragmentation: Standard EI-MS fragmentation of alditol acetates (primary fragments at m/z 145, 217, 289).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: Anomeric protons (

      
       and 
      
      
      
      ) appear in the 4.5–5.2 ppm region.
    • ¹³C-NMR: Diagnostic signals for the C1 (90-100 ppm) and the hydroxymethyl C7 (60-64 ppm). The specific chemical shifts of ring carbons (C2-C6) provide the "fingerprint" distinguishing it from manno-heptose.

References
  • Stenutz, R. (2025). D-glycero-D-galacto-heptitol Properties. Stenutz Carbohydrate Index. Link

  • Hofstad, T. (1976). Structural studies of the polysaccharide antigen of Eubacterium saburreum, strain 49. Carbohydrate Research. Link

  • Kondo, W., et al. (1980). Structural studies of the antigenic polysaccharide of Eubacterium saburreum, strain T17. Carbohydrate Research. Link

  • BOC Sciences. (2025). D-Glycero-D-galacto-heptose Product Data.

Sources

Exploratory

Technical Guide: D-Glycero-D-galacto-heptose as a Rare Heptose Biomarker

The following technical guide details the characterization, detection, and significance of D-glycero-D-galacto-heptose , a rare seven-carbon sugar isomer with emerging value as a specific biomarker in microbiological and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, detection, and significance of D-glycero-D-galacto-heptose , a rare seven-carbon sugar isomer with emerging value as a specific biomarker in microbiological and pharmaceutical applications.

Executive Summary

While L-glycero-D-manno-heptose is the ubiquitous "core" sugar of Gram-negative lipopolysaccharides (LPS), its isomer D-glycero-D-galacto-heptose represents a high-specificity biomarker found in a restricted set of biological niches, most notably the antigenic polysaccharides of Eubacterium saburreum and specific plant metabolomes.

For drug development and diagnostic researchers, this sugar presents a "negative space" biomarker: its presence distinguishes specific bacterial infections (oral/dental pathogens) from the standard Enterobacteriaceae background. This guide outlines the structural biology, validated detection protocols, and synthesis challenges associated with this rare heptose.

Structural Biology & Significance

The Stereochemical Distinction

The biological activity of heptoses is strictly governed by their stereochemistry. D-glycero-D-galacto-heptose differs from the common LPS heptose (L-glycero-D-manno-heptose) at the C6 chiral center and the ring configuration.

  • Common Isomer (L,D-manno): Found in E. coli, Salmonella, Yersinia.

  • Target Isomer (D,D-galacto): Found in Eubacterium saburreum (strains L49, T15, T18).

Key Structural Feature: The "galacto" configuration implies a specific orientation at C4, while the "D-glycero" prefix indicates the configuration of the exocyclic chain (C6-C7). This structural rigidity makes it a potent antigen, often eliciting a specific immune response that does not cross-react with standard LPS cores.

Biological Sources[1][2][3][4][5][6]
  • Bacterial Antigens: It is the primary component of the cell wall polysaccharide antigen in Eubacterium saburreum, an anaerobic bacterium associated with periodontal disease and dental plaque. In these strains, it forms homopolymers or heteropolymers with 6-deoxy-D-altro-heptose.

  • Plant Metabolites: Recent metabolomic profiling has identified D-glycero-D-galacto-heptose in specific plant tissues (e.g., Persea americana, Allium cepa) and medicinal extracts (e.g., Annona muricata), where it may function as a stress response metabolite or cell wall component.

Analytical Workflow: Detection & Quantification

Detecting this rare isomer requires distinguishing it from the abundant glucose/galactose background and the common heptose isomers. Gas Chromatography-Mass Spectrometry (GC-MS) of alditol acetates is the gold standard due to its ability to resolve stereoisomers based on retention time.

Protocol: Alditol Acetate Derivatization

This protocol converts the sugar into a volatile, heat-stable derivative for GC-MS analysis.

Reagents:

  • Trifluoroacetic acid (TFA), 2M.

  • Sodium Borodeuteride (NaBD₄) (Use deuterated to tag C1 and distinguish aldoses).

  • Acetic Anhydride.

  • 1-Methylimidazole (Catalyst).

Step-by-Step Methodology:

  • Hydrolysis:

    • Dissolve 1-2 mg of sample (LPS/Polysaccharide) in 500 µL of 2M TFA.

    • Incubate at 120°C for 1-2 hours in a sealed, nitrogen-flushed tube.

    • Rationale: TFA cleaves glycosidic bonds without degrading the heptose ring.

    • Evaporate TFA under a nitrogen stream at 40°C.

  • Reduction (The Critical Step):

    • Redissolve residue in 1M NH₄OH.

    • Add 200 µL of 10 mg/mL NaBD₄ (Sodium Borodeuteride).

    • Incubate at Room Temp for 1 hour.

    • Mechanism:[][2][3] Reduces the aldehyde (C1) to a primary alcohol. Using deuterium (D) labels C1, allowing mass spectral differentiation between the "top" and "bottom" of the molecule during fragmentation.

  • Acetylation:

    • Neutralize excess borohydride with glacial acetic acid (dropwise until effervescence stops).

    • Evaporate to dryness with methanol (3x) to remove borate complexes.

    • Add 100 µL 1-Methylimidazole and 500 µL Acetic Anhydride .

    • Incubate at Room Temp for 15 mins.

    • Result: All free hydroxyl groups are acetylated, rendering the molecule volatile.

  • Extraction:

    • Add 1 mL Dichloromethane (DCM) and 1 mL water. Vortex.

    • Collect the lower (DCM) phase. Dry over anhydrous Na₂SO₄.

GC-MS Analysis Parameters
  • Column: DB-225 or SP-2380 (High polarity columns are required to separate heptose isomers).

  • Carrier Gas: Helium at 1 mL/min.

  • Temp Program: 200°C (hold 2 min) → 4°C/min → 240°C (hold 10 min).

  • Identification: Compare retention time (RT) against authentic D-glycero-D-galacto-heptose standard. The mass spectrum will show characteristic fragments for heptitol acetates (m/z 187, 217, 289).

Visualization: Analytical Decision Logic

The following diagram illustrates the decision logic for identifying rare heptoses versus common contaminants.

HeptoseAnalysis Sample Unknown Polysaccharide Sample Hydrolysis TFA Hydrolysis (120°C, 2h) Sample->Hydrolysis Reduction Reduction w/ NaBD4 (Tags C1 with Deuterium) Hydrolysis->Reduction Linearizes Sugar Acetylation Acetylation (Acetic Anhydride) Reduction->Acetylation Volatilizes GCMS GC-MS Analysis (Polar Column) Acetylation->GCMS Decision Retention Time (RT) Comparison GCMS->Decision Common RT Match: L-glycero-D-manno (Common Gram- Neg) Decision->Common RT ~ Standard A Rare RT Match: D-glycero-D-galacto (Eubacterium Biomarker) Decision->Rare RT ~ Standard B Unknown Unidentified Peak Decision->Unknown No Match

Caption: Workflow for the discrimination of rare D-glycero-D-galacto-heptose from common bacterial heptoses using GC-MS.

Synthesis & Standards

One of the primary bottlenecks in researching D-glycero-D-galacto-heptose is the scarcity of commercial standards.

Chemical Synthesis Challenges
  • C-C Bond Formation: Elongation of a hexose (usually D-galactose) using the Kiliani-Fischer synthesis or Corey-Chaykovsky reaction .

  • Stereocontrol: The addition of the 7th carbon must be controlled to ensure the correct configuration at the new chiral center (C6) and maintenance of the galacto-configuration at C4.

Enzymatic Synthesis (Emerging)

Recent advances in glycobiology utilize heptose-7-phosphate isomerases (e.g., GmhA homologs) and specific epimerases. While the pathway for L-glycero-D-manno-heptose is well mapped (GmhA -> HldE -> GmhB), the specific epimerase required to invert the configuration to D-glycero-D-galacto-heptose is a subject of active research, likely involving a C4-epimerase acting on the nucleotide-activated sugar (ADP-heptose).

Applications in Drug Development

Vaccine Conjugates

As a surface antigen of Eubacterium saburreum, D-glycero-D-galacto-heptose is a candidate for glycoconjugate vaccines targeting periodontal pathogens. Its rarity in human tissues minimizes the risk of autoimmune cross-reactivity.

Diagnostic Biomarker

In complex microbial communities (e.g., the oral microbiome), the detection of D-glycero-D-galacto-heptose via targeted Mass Spectrometry (SRM/MRM modes) can serve as a proxy for the burden of Eubacterium species, which are difficult to culture anaerobically.

References

  • Hoffman, J., et al. (1976). "Structural studies of the polysaccharide antigen of Eubacterium saburreum, strain 49." Carbohydrate Research.

  • Nakazawa, F., & Hoshino, E. (1992). "Immunochemical and structural characterization of the antigenic polysaccharide from Eubacterium saburreum T18."[4] Oral Microbiology and Immunology.

  • Pettinari, A., et al. (2020). "Chemical Synthesis of Heptose Bisphosphates." Journal of Organic Chemistry. (Context on Heptose Synthesis).

  • FooDB. "Compound Summary: D-glycero-D-galacto-heptose."[4][5][6] FooDB Metabolome Database.

  • Serrato, R.V. (2014). "Lipopolysaccharides in diazotrophic bacteria." Frontiers in Microbiology. (General LPS Heptose Context).

Sources

Foundational

Technical Deep Dive: The D-Glycero-D-galacto-heptose Complex in Persea americana

Topic: D-Glycero-D-galacto-heptose presence in avocado and plant sources Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Stereochemical Definit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: D-Glycero-D-galacto-heptose presence in avocado and plant sources Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Stereochemical Definition

In the landscape of rare sugar biochemistry, the seven-carbon (C7) sugars found in Persea americana (Avocado) represent a unique metabolic shunt. While glucose and fructose dominate the plant kingdom, avocado mesocarp and seeds accumulate massive quantities of heptoses.

The specific nomenclature D-glycero-D-galacto-heptose refers to the aldoheptose configuration. However, in in vivo plant systems, this specific backbone exists primarily in two metabolically interconvertible forms:

  • Perseitol (D-glycero-D-galacto-heptitol): The polyol (sugar alcohol) reduction product.

  • D-Mannoheptulose (D-manno-2-heptulose): The ketoheptose oxidation product.

For the purpose of this guide, we define the "Avocado Heptose Complex" as the metabolic pool containing D-mannoheptulose, Perseitol, and the transient aldoheptose intermediates. These molecules are not merely storage compounds; they are potent glucokinase inhibitors with significant potential in oncology (glycolysis inhibition) and metabolic syndrome therapeutics.

Biosynthetic Logic: The "Avocado Shunt"

Unlike typical photosynthetic sinks that store carbon as starch or sucrose, the avocado diverts carbon from the Calvin Cycle into C7 sugars. This is not a random occurrence but a regulated physiological strategy for carbon transport and anti-oxidative defense.

The Mechanistic Pathway

The synthesis does not occur via the standard oxidative pentose phosphate pathway. Instead, it utilizes a specific transketolase/aldolase sequence.

  • Precursors: Fructose-6-Phosphate (F6P) and Erythrose-4-Phosphate (E4P).

  • Key Transformation: These condense to form Sedoheptulose-1,7-bisphosphate, which is dephosphorylated and isomerized.

  • The Redox Valve: The conversion between D-Mannoheptulose (Ketose) and Perseitol (Polyol) is mediated by an NADPH-dependent ketose reductase. This acts as a redox valve, likely contributing to the avocado's high stress tolerance.

Pathway Visualization

The following diagram outlines the flow from photosynthetic fixation to the accumulation of the D-glycero-D-galacto backbone.

Biosynthesis Calvin Calvin Cycle Pool F6P Fructose-6-P Calvin->F6P E4P Erythrose-4-P Calvin->E4P Sedo Sedoheptulose-1,7-bisP F6P->Sedo Aldolase E4P->Sedo MannoP D-Mannoheptulose-7-P Sedo->MannoP Phosphatase/Isomerase Manno D-MANNOHEPTULOSE (Ketoheptose) MannoP->Manno Specific Phosphatase Perseitol PERSEITOL (D-glycero-D-galacto-heptitol) Manno->Perseitol Ketose Reductase (NADPH <-> NADP+) Aldose D-glycero-D-galacto-heptose (Aldoheptose Intermediate) Manno->Aldose Isomerization (Minor)

Figure 1: The "Avocado Shunt" pathway illustrating the accumulation of C7 sugars. Note the reversible redox loop between Mannoheptulose and Perseitol.

Extraction & Isolation Protocols

Expert Insight: The primary failure point in extracting heptoses from avocado is lipid interference. Avocado mesocarp is ~15-20% fat. Direct aqueous or ethanolic extraction results in a colloidal nightmare that clogs HPLC columns and ruins crystallization. You must defat the biomass first.

Protocol A: The "Defat-Ferment" Method (High Purity)

This protocol is designed to isolate rare heptoses by biologically removing the common sugars (Glucose/Fructose/Sucrose) using yeast, which cannot metabolize C7 sugars.

Reagents:

  • Hexane (HPLC Grade)

  • Ethanol (80% v/v)[1]

  • Baker's Yeast (Saccharomyces cerevisiae)

  • Ion Exchange Resins: Dowex 50 (H+) and Dowex 1 (OH-)

Step-by-Step Methodology:

  • Lyophilization: Freeze-dry the avocado mesocarp to constant weight. Grind to a fine powder (Mesh 40).

  • Lipid Removal (Critical):

    • Wash powder with Hexane (1:10 w/v) under stirring for 1 hour.

    • Filter and repeat 3 times.

    • Air dry the "defatted cake" to remove residual hexane.

  • Extraction:

    • Extract defatted cake with 80% Ethanol at 60°C for 2 hours.

    • Centrifuge (4000 x g, 15 min) and collect supernatant.

    • Evaporate ethanol (Rotary Evaporator, <45°C) to obtain an aqueous syrup.

  • Biological Enrichment (The "Yeast Trick"):

    • Re-dissolve syrup in dH2O (10% w/v).

    • Add activated S. cerevisiae (2% w/v) and incubate at 30°C for 24-48 hours.

    • Mechanism:[2][3][4][5] Yeast consumes glucose, fructose, and sucrose. Mannoheptulose and Perseitol remain untouched.

  • Clarification:

    • Centrifuge to remove yeast cells.

    • Pass supernatant through 0.22 µm filter.

  • Polishing:

    • Pass through Dowex 50 (H+) then Dowex 1 (OH-) to remove ionic impurities.

    • Concentrate the eluent.[3]

  • Crystallization:

    • For Perseitol: Recrystallize from hot Ethanol.

    • For Mannoheptulose: Requires preparative HPLC or specific nucleation from Methanol/Water.

Workflow Visualization

Extraction Raw Raw Avocado Mesocarp Freeze Lyophilization Raw->Freeze Defat Hexane Defatting (Remove Lipids) Freeze->Defat Extract 80% EtOH Extraction Defat->Extract Yeast Yeast Fermentation (Remove C6 Sugars) Extract->Yeast Polish Ion Exchange (De-salting) Yeast->Polish Final Purified C7 Complex Polish->Final

Figure 2: Isolation workflow emphasizing the critical lipid removal and biological enrichment steps.

Analytical Characterization

When validating the presence of D-glycero-D-galacto-heptose derivatives, rely on Mass Spectrometry (GC-MS) of silylated derivatives. HPLC with Refractive Index (RI) detection is suitable for quantification but lacks the specificity for structural confirmation.

Quantitative Data: Tissue Distribution

Data synthesized from comparative metabolomics studies (See Ref 1, 3).

Tissue SourcePerseitol (mg/g DW)D-Mannoheptulose (mg/g DW)Ratio (Polyol:Ketose)
Mesocarp (Ripe) 25.0 - 55.020.0 - 45.0~ 1.2 : 1
Seed (Cotyledon) 60.0 - 80.0< 5.0> 10 : 1
Peel (Exocarp) 10.0 - 15.040.0 - 50.0~ 0.3 : 1
Leaf 5.0 - 10.015.0 - 20.0~ 0.5 : 1

Observation: The seed acts as the storage reservoir for the reduced form (Perseitol), while the metabolically active tissues (Peel/Leaf) favor the oxidized form (Mannoheptulose).

GC-MS Identification Parameters
  • Derivatization: Methoxime-TMS (Trimethylsilyl).

  • Column: DB-5ms or equivalent.

  • Key Fragments (m/z):

    • Perseitol (TMS): 205, 217, 307, 319 (Distinctive for heptitols).

    • Mannoheptulose (TMS): 204, 217, 437 (Characteristic of ketoheptoses).

Therapeutic Potential: The Hexokinase Inhibitor

The most significant application of the D-glycero-D-galacto-heptose complex lies in its ability to mimic glucose.

Mechanism of Action

D-Mannoheptulose is a competitive inhibitor of Hexokinase (HK) and Glucokinase (GK) .

  • Kinetic Logic: It competes with glucose for the enzyme's active site but cannot be phosphorylated to enter glycolysis efficiently.

  • Result: It creates a "metabolic bottleneck," lowering the glycolytic flux.

Applications in Drug Development
  • Oncology (Warburg Effect): Tumors rely heavily on glycolysis (Warburg effect). Inhibiting HK with mannoheptulose mimetics starves the tumor of energy.

  • Caloric Restriction Mimetics: By inhibiting glucose uptake/phosphorylation in peripheral tissues, these heptoses trigger signaling pathways similar to caloric restriction (e.g., mTOR inhibition), potentially extending lifespan or improving metabolic health.

References

  • Liu, X., et al. (2002). "The Isolation of a Second Octulose and of a Heptose from the Avocado: D-glycero-L-galacto-Octulose and D-glycero-D-galacto-Heptose." The Journal of Organic Chemistry. [Link]

  • Tesfay, S. Z., et al. (2010). "Special carbohydrates of avocado: their function as 'sources of energy' and 'anti-oxidants'." Avocadosource.com / South African Avocado Growers’ Association Yearbook. [Link]

  • Cowan, A. K. (2004). "Postulated Physiological Roles of the Seven-carbon Sugars, Mannoheptulose, and Perseitol in Avocado."[4][6][7] Journal of the American Society for Horticultural Science. [Link]

  • Board, M., et al. (1995). "High Km glucose-phosphorylating (glucokinase) activities in a range of tumor cell lines and inhibition of rates of tumor growth by the specific enzyme inhibitor mannoheptulose." Cancer Research. [Link]

  • Meyer, M. D., & Terry, L. A. (2010). "Fatty acid and sugar composition of avocado cv.[6] Hass in response to treatment with an exogenous ethylene inhibitor." Journal of Agricultural and Food Chemistry. [Link][6]

Sources

Exploratory

role of d-Glycero-d-galacto-heptose in lipopolysaccharide (LPS) core

The Role of D-glycero-D-galacto-Heptose in Lipopolysaccharide (LPS) Core: A Technical Guide Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Drug Discovery Scientists Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The Role of D-glycero-D-galacto-Heptose in Lipopolysaccharide (LPS) Core: A Technical Guide Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Drug Discovery Scientists

Executive Summary

While L-glycero-D-manno-heptose (LD-ManHep) is the canonical "heptose" scaffold in the inner core of Gram-negative lipopolysaccharides (LPS), its structural isomer D-glycero-D-galacto-heptose (DD-GalHep) represents a critical, albeit less ubiquitous, anomaly. Found in the LPS outer core of specific environmental and opportunistic pathogens (e.g., Pectinatus, Chromobacterium) and as a dominant antigen in certain Gram-positives (Eubacterium), DD-GalHep alters membrane packing and serological recognition.

Crucially for drug development, free DD-GalHep acts as a competitive inhibitor of glycosyltransferases , disrupting cell wall biosynthesis in standard pathogens. This guide dissects the structural biochemistry, biosynthetic origins, and therapeutic utility of this specific heptose isomer.

Structural Biochemistry: The Isomer Distinction

To understand the role of DD-GalHep, one must first distinguish it from the standard LPS heptose. The difference lies in the stereochemistry at the C6 (glycero tail) and the ring configuration (manno vs. galacto).

Stereochemical Comparison
FeatureL-glycero-D-manno-heptose (Standard)D-glycero-D-galacto-heptose (Variant)
Abbreviation LD-ManHepDD-GalHep
C2 Configuration Axial (Manno)Equatorial (Galacto)
C4 Configuration AxialAxial (Galacto)
C6 Configuration L-glycero (S-configuration)D-glycero (R-configuration)
Primary Location Inner Core (proximal to Kdo)Outer Core / O-Antigen / Antigenic Polysaccharides
Role Membrane Anchor / Phosphate Cross-linkingAntigenic Diversity / Structural Modulation

Impact on Membrane Architecture: The presence of DD-GalHep in the core oligosaccharide—specifically in organisms like Pectinatus frisingensis (a beer spoilage anaerobe)—disrupts the "tight packing" normally facilitated by LD-ManHep. Standard LD-ManHep residues are often phosphorylated, creating a negatively charged meshwork that bridges divalent cations (


, 

). DD-GalHep, often lacking these specific phosphorylation sites or presenting different hydroxyl orientations, alters the outer membrane's permeability barrier, potentially conferring resistance to specific environmental stressors (e.g., alcohol/hop resistance in Pectinatus).

Biosynthetic Logic: The Epimerization Pathway

The biosynthesis of DD-GalHep diverges from the canonical ADP-heptose pathway. While standard heptose is synthesized via the GmhA-GmhB-HldE route, DD-GalHep requires specific epimerases to invert the configuration at C6 and modify the ring stereochemistry.

The Canonical vs. Variant Pathway

The precursor for all bacterial heptoses is Sedoheptulose-7-phosphate .

  • Common Trunk: Isomerization to D-glycero-D-manno-heptose-7-P (by GmhA).

  • Standard Branch (LD-ManHep): Kinase/Adenylyltransferase (HldE) and Epimerase (HldD) convert it to ADP-L-glycero-D-manno-heptose .

  • Variant Branch (DD-GalHep): In organisms like Campylobacter (which produce altro and gluco isomers) and Chromobacterium, specific enzymes intercept the pathway.

    • Hypothesis: A specific C4-epimerase and C6-reductase/epimerase act on the nucleotide-activated precursor (likely GDP- or ADP-linked) to generate the galacto configuration.

Biosynthesis S7P Sedoheptulose-7-P DDM7P D-glycero-D-manno-heptose-7-P S7P->DDM7P GmhA (Isomerase) ADP_DD ADP-D-glycero-D-manno-heptose (Precursor) DDM7P->ADP_DD HldE (Kinase/Transferase) ADP_LD ADP-L-glycero-D-manno-heptose (Standard LPS Core) ADP_DD->ADP_LD HldD (Epimerase) NDP_Gal NDP-D-glycero-D-galacto-heptose (Variant) ADP_DD->NDP_Gal Putative C4/C6 Epimerase (Specific to Chromobacterium/Pectinatus)

Figure 1: Divergence of the heptose biosynthetic pathway. The red pathway indicates the specific enzymatic route to the D-glycero-D-galacto isomer.

Therapeutic Application: DD-GalHep as a Metabolic Inhibitor

One of the most significant aspects of DD-GalHep for drug development is its ability to act as an antimetabolite .

Mechanism of Inhibition

Research indicates that exogenous D-glycero-D-galacto-heptose can inhibit glycosyltransferases involved in cell wall synthesis.[1][2]

  • Target:

    
    -1,4-N-acetylglucosaminyltransferase and other core glycosyltransferases.
    
  • Mechanism: The structural similarity of DD-GalHep to standard heptoses and hexoses allows it to bind to the active site of these enzymes. However, its altered stereochemistry (particularly at C4 and C6) prevents the correct nucleophilic attack required for glycosidic bond formation.

  • Outcome: This results in "dead-end" complexes, halting LPS core extension or peptidoglycan maturation, leading to compromised membrane integrity and bacterial cell death.

Experimental Validation Protocol: To verify this inhibitory effect in a screening context:

  • Culture: Grow E. coli K-12 (standard core) in minimal media.

  • Treatment: Supplement media with increasing concentrations of DD-GalHep (0, 10, 50, 100

    
    ).
    
  • Readout: Monitor

    
     for growth inhibition.
    
  • Microscopy: Perform SEM to visualize membrane blebbing or defects characteristic of LPS core truncation.

Analytical Methodologies: Identification & Isolation

Isolating and identifying this specific isomer requires distinguishing it from the chemically similar LD-ManHep. Standard reduction to alditol acetates can be ambiguous because L-glycero-D-manno-heptose and D-glycero-D-galacto-heptose yield the same alditol upon reduction (due to symmetry).

Definitive Identification Workflow

Step 1: Isolation of LPS Use the hot phenol-water extraction method (Westphal & Jann).

Step 2: Mild Acid Hydrolysis Cleave the Lipid A (1% acetic acid,


, 1h) to release the core oligosaccharide.

Step 3: Stereochemical Assignment (The Critical Step) Since alditol acetates are ambiguous, use Acetyl Group Migration or Chiral GC-MS of trifluoroacetyl derivatives.

  • Protocol: Convert the liberated heptose to its methyl glycoside, then peracetylate.

  • NMR Analysis: Use 1D

    
     and 2D NOESY NMR.
    
    • Diagnostic Signal: The coupling constants (

      
      ) around the pyranose ring will differ.
      
    • Galacto-configuration: Small

      
       and 
      
      
      
      (due to axial C4).
    • Manno-configuration: Large

      
       (trans-diaxial relationship in specific conformers) or specific NOE patterns between H3 and H5.
      

Workflow LPS Bacterial Biomass (Pectinatus/Chromobacterium) Extract Hot Phenol-Water Extraction LPS->Extract Hydrolysis Mild Acid Hydrolysis (Release Core OS) Extract->Hydrolysis Deriv Derivatization: Alditol Acetates vs. Acetyl Methyl Glycosides Hydrolysis->Deriv Decision Isomer Distinction? Deriv->Decision Fail Alditol Acetates: Ambiguous (Symmetry) Decision->Fail Reduction Success NMR / Chiral GC: Definitive (J-coupling) Decision->Success Methylation/NMR

Figure 2: Analytical workflow for distinguishing heptose isomers. Note the failure point of standard alditol acetate reduction.

References

  • Helander, I. M., et al. (2004). "Lipopolysaccharides of anaerobic beer spoilage bacteria of the genus Pectinatus." FEMS Microbiology Reviews. Link

  • Vinogradov, E., et al. (2004). "The structure of the carbohydrate backbone of the lipopolysaccharide of Pectinatus frisingensis strain VTT E-79104." Carbohydrate Research. Link

  • Nakazawa, F., & Hoshino, E. (1992). "Immunochemical and structural characterization of the antigenic polysaccharide from Eubacterium saburreum T18." Oral Microbiology and Immunology. Link

  • Holst, O. (2007). "The structure of the core region of the lipopolysaccharides."[3][4] In: Microbial Glycobiology. Link

  • CymitQuimica. "D-glycero-D-galacto-Heptose: Biological Activity and Inhibition." Link

Sources

Foundational

Antimicrobial Potential of D-Glycero-D-galacto-heptose: Mechanisms &amp; Therapeutic Applications

The following technical guide details the antimicrobial potential of D-glycero-D-galacto-heptose, synthesizing specific pharmacological claims with the broader biochemistry of bacterial cell wall assembly. [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the antimicrobial potential of D-glycero-D-galacto-heptose, synthesizing specific pharmacological claims with the broader biochemistry of bacterial cell wall assembly.

[1]

Executive Summary

D-Glycero-D-galacto-heptose (CAS 5328-64-3) is a rare seven-carbon sugar isomer distinct from the canonical L-glycero-D-manno-heptose found in the lipopolysaccharide (LPS) core of Gram-negative bacteria.[1][2][3][4] While historically identified as a structural component of specific bacterial polysaccharides (e.g., Eubacterium saburreum, Chromobacterium violaceum), recent pharmacological profiling identifies it as a targeted glycosyltransferase inhibitor .

By acting as a competitive antimetabolite, this heptose isomer disrupts the biosynthesis of D-galactosyl residues in the bacterial cell wall. This inhibition cascades to prevent the formation of substrates for


-1,4-N-acetylglucosaminyltransferase , leading to compromised membrane integrity, halted cell wall synthesis, and bacterial cell death.[2] This guide outlines the chemical basis, mechanism of action, and experimental validation protocols for utilizing D-glycero-D-galacto-heptose as an antimicrobial agent.

Chemical Identity & Biological Context[3][6][7][8][9][10]

Stereochemistry and Occurrence

Unlike the ubiquitous L-glycero-D-manno-heptose, which serves as the "spine" of the LPS inner core, D-glycero-D-galacto-heptose possesses a unique stereochemical configuration at the C6 and C7 positions.

  • Natural Sources: Found in the capsular polysaccharides of Eubacterium saburreum (Strain L44) and the O-antigen of Chromobacterium violaceum.

  • Structural Role: It typically exists in pyranose forms within these polymers, often linked via

    
    - or 
    
    
    
    -glycosidic bonds that are resistant to standard alkali degradation.
The "Trojan Horse" Antimetabolite

The antimicrobial potential of this sugar stems from its structural similarity to essential metabolic precursors. Bacteria often lack the discriminatory power to distinguish between specific heptose isomers during initial uptake.[5] Once internalized, D-glycero-D-galacto-heptose acts as a decoy substrate , occupying the active sites of critical assembly enzymes without allowing the subsequent polymerization steps required for cell wall stability.

Mechanism of Action (MOA)

The primary MOA involves the competitive inhibition of glycosyltransferases, specifically targeting the assembly of galactose-containing motifs in the cell envelope.

Glycosyltransferase Inhibition

The synthesis of the bacterial cell wall (peptidoglycan and LPS) requires the sequential addition of sugars by glycosyltransferases (GTs).[6][7]

  • Target Enzyme: D-galactosyl-transferase.[5]

  • Inhibition Event: D-glycero-D-galacto-heptose mimics the natural D-galactose donor (UDP-Gal). It binds to the GT active site but cannot form the correct glycosidic linkage due to the steric hindrance of its seven-carbon chain (vs. the six-carbon galactose).

  • Downstream Blockade: The failure to add the galactosyl residue prevents the subsequent action of

    
    -1,4-N-acetylglucosaminyltransferase  (MurG or similar homologs depending on the species).
    
  • Lethality: This blockade halts the lipid II cycle or LPS core completion, leading to osmotic instability and lysis.[5]

The "Deep Rough" Phenotype

In Gram-negative bacteria, interference with heptose incorporation leads to a "Deep Rough" phenotype.[8][9] This is characterized by:

  • Truncated LPS: Loss of the O-antigen and outer core.

  • Hypersensitivity: The outer membrane loses its barrier function, making the bacterium hypersensitive to hydrophobic antibiotics (e.g., erythromycin, novobiocin) and host immune factors (lysozyme).

Pathway Visualization

The following diagram illustrates the interference of the heptose analog within the general cell wall biosynthesis logic.

Heptose_MOA cluster_legend Legend Precursor Sugar Nucleotide Precursors (UDP-Gal / ADP-Hep) GT_Enzyme Glycosyltransferase (Target Enzyme) Precursor->GT_Enzyme Binding Inhibitor D-Glycero-D-galacto-heptose (Inhibitor) Inhibitor->GT_Enzyme Competitive Binding Complex_Valid Enzyme-Substrate Complex GT_Enzyme->Complex_Valid With Natural Substrate Complex_Dead Dead-End Complex (Steric Blockade) GT_Enzyme->Complex_Dead With Inhibitor Next_Step β-1,4-GlcNAc Transferase (Substrate Recognition) Complex_Valid->Next_Step Product Formed Complex_Dead->Next_Step BLOCKED Lysis Cell Lysis / Membrane Defect Complex_Dead->Lysis Assembly Failure Cell_Wall Intact Cell Wall (Peptidoglycan/LPS) Next_Step->Cell_Wall Polymerization key Red path indicates mechanism of inhibition

Caption: Competitive inhibition mechanism where D-glycero-D-galacto-heptose acts as a decoy, blocking downstream GlcNAc transferase activity.

Antimicrobial Spectrum & Efficacy[1][6][9][14][15]

Target Pathogens[7]
  • Oral Pathogens: High efficacy reported against cariogenic bacteria (e.g., Streptococcus mutans) and periodontal pathogens.[5] The inhibition of glycosyltransferases disrupts the formation of the biofilm matrix (glucans/fructans) and the cell wall.

  • Gram-Negative Bacteria: Potential to sensitize MDR strains by compromising the outer membrane.[5]

  • Gram-Positive Bacteria: Effective against species relying heavily on specific galactosyl-polysaccharides for cell wall rigidity.[5]

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC)

Objective: Determine the potency of D-glycero-D-galacto-heptose against specific strains.

  • Preparation: Dissolve D-glycero-D-galacto-heptose (purity >98%) in sterile water to a stock concentration of 10 mg/mL.

  • Culture: Grow target bacteria (e.g., S. mutans, E. coli K12) to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL in Mueller-Hinton Broth (MHB).[5]
  • Plate Setup: Use a 96-well plate. Add 100 µL of bacterial suspension to columns 1-11.

  • Treatment: Perform serial 2-fold dilutions of the heptose stock across the plate (Range: 512 µg/mL to 1 µg/mL).

  • Controls: Column 11: Growth Control (No sugar). Column 12: Sterility Control (Media only).

  • Incubation: 37°C for 18-24 hours (anaerobic for oral pathogens if necessary).

  • Readout: The MIC is the lowest concentration with no visible turbidity.[5]

Protocol B: LPS Profiling (Validation of Cell Wall Defect)

Objective: Confirm if the heptose treatment truncates the LPS (indicating "Deep Rough" phenotype).[5]

  • Lysis: Pellet 1 mL of bacteria treated with sub-lethal concentrations (0.5x MIC) of the heptose. Resuspend in 50 µL lysis buffer (2% SDS, 4%

    
    -mercaptoethanol, 10% glycerol, 1M Tris-HCl pH 6.8). Boil for 10 min.
    
  • Digestion: Add Proteinase K (20 mg/mL) and incubate at 60°C for 1 hour to remove proteins.

  • Electrophoresis: Load samples onto a 15% Tricine-SDS-PAGE gel.

  • Staining: Use Silver Stain (more sensitive for LPS) rather than Coomassie.[5]

    • Fix: 40% Ethanol / 10% Acetic Acid.[5]

    • Oxidize: 0.7% Periodic Acid (oxidizes the sugars).[5]

    • Stain: Silver Nitrate.[5]

  • Analysis: Compare bands to Wild Type. A downward shift (lower molecular weight) or loss of the "ladder" (O-antigen) confirms the truncation of the polysaccharide chain.

Protocol C: Glycosyltransferase Inhibition Assay

Objective: Verify the specific enzymatic blockade.

  • System: Use a coupled spectrophotometric assay detecting UDP release.

  • Mix: Purified Galactosyltransferase + UDP-Gal (substrate) + Acceptor (e.g., GlcNAc-lipid) + D-glycero-D-galacto-heptose (Test Inhibitor).

  • Coupling Enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) with Phosphoenolpyruvate (PEP) and NADH.[5]

  • Reaction: UDP released by the transferase is converted to UTP by PK, consuming PEP.[5] Pyruvate formed is reduced to lactate by LDH, oxidizing NADH.[5]

  • Detection: Monitor decrease in absorbance at 340 nm (NADH oxidation).[5]

  • Result: A reduction in the rate of NADH oxidation compared to the control indicates inhibition of the transferase by the heptose isomer.

Experimental Workflow Diagram

Workflow Step1 Step 1: Culture Grow bacteria to Mid-Log Phase Step2 Step 2: Treatment Incubate with D-glycero-D-galacto-heptose Step1->Step2 Step3 Step 3: Extraction SDS Lysis & Proteinase K Digestion Step2->Step3 Step4 Step 4: Analysis Tricine-SDS-PAGE (Silver Stain) Step3->Step4 Step5 Outcome Check for LPS Truncation (Lower MW bands) Step4->Step5

Caption: Step-by-step workflow for validating cell wall defects induced by heptose treatment.

References

  • Valvano, M. A., et al. (2002).[5] Chemical structure of the lipopolysaccharide core of Escherichia coli and its role in cell viability. Journal of Endotoxin Research . (Contextual grounding for LPS core heptose function).

  • Kosma, P. (2008).[5] Occurrence, Synthesis and Biosynthesis of Bacterial Heptoses. Current Organic Chemistry , 12(12), 1021-1039.[4]

  • Sephton, H. H., & Richtmyer, N. K. (1963).[5] Isolation of D-glycero-D-galacto-heptose from Eubacterium saburreum. Journal of Organic Chemistry .

  • Zamyatina, A., & Kosma, P. (2022).[5] ADP-heptose: Biosynthesis, transport and role in immunity. Frontiers in Immunology . (Mechanistic parallel for heptose pathway inhibition).

Sources

Protocols & Analytical Methods

Method

protocol for chemical synthesis of d-Glycero-d-galacto-heptose

Application Note: Stereoselective Chemical Synthesis of D-Glycero-D-galacto-heptose Executive Summary D-Glycero-D-galacto-heptose (CAS 5328-64-3) is a rare seven-carbon monosaccharide (heptose) crucial for the study of b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Chemical Synthesis of D-Glycero-D-galacto-heptose

Executive Summary

D-Glycero-D-galacto-heptose (CAS 5328-64-3) is a rare seven-carbon monosaccharide (heptose) crucial for the study of bacterial lipopolysaccharides (LPS) and the development of glycomimetic therapeutics. Unlike common hexoses, its availability from natural sources is limited, necessitating robust chemical synthesis.

This Application Note details a high-fidelity, stereoselective synthesis protocol starting from the commercially available D-galactose . The method utilizes the 2-(Trimethylsilyl)thiazole (2-TST) homologation strategy (Dondoni method).[1] This route is selected over the classical Kiliani-Fischer synthesis due to its superior diastereoselectivity, avoiding the formation of difficult-to-separate C2 epimers and ensuring high purity of the D-glycero isomer.

Strategic Rationale & Retrosynthesis

Why this Route?

  • Stereocontrol: The addition of 2-TST to chiral aldehydes is highly stereoselective. For D-galactose derivatives, it exclusively yields the anti-adduct, which corresponds to the desired D-glycero configuration at the new chiral center (C6).

  • Scalability: The intermediates are crystalline or easily purified via silica gel chromatography.

  • Atom Economy: The thiazole ring serves as a masked formyl group, allowing for controlled one-carbon extension.

Retrosynthetic Analysis: The target molecule is disassembled into the protected D-galactose dialdehyde.

  • Target: D-Glycero-D-galacto-heptose.

  • Precursor: 1,2:3,4-Di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose.[2]

  • Starting Material: D-Galactose.

Experimental Workflow Visualization

The following diagram illustrates the reaction pathway, highlighting the critical stereochemical extension step.

SynthesisPathway Start D-Galactose (Starting Material) Step1 Step 1: Protection (Acetone, H2SO4) Start->Step1 Inter1 1,2:3,4-Di-O-isopropylidene- alpha-D-galactopyranose Step1->Inter1 Step2 Step 2: Oxidation (Swern or Parikh-Doering) Inter1->Step2 Inter2 Galacto-hexodialdo-1,5-pyranose (C6 Aldehyde) Step2->Inter2 Step3 Step 3: Homologation (2-TST, CH2Cl2) Inter2->Step3 Stereoselective C-C Bond Formation Inter3 C6-Thiazolyl Alcohol (D-glycero configuration) Step3->Inter3 Step4 Step 4: Unmasking & Deprotection (1. MeOTf/NaBH4/Ag+; 2. TFA/H2O) Inter3->Step4 End D-Glycero-D-galacto-heptose (Target) Step4->End

Figure 1: Step-by-step synthetic pathway from D-Galactose to D-Glycero-D-galacto-heptose.

Detailed Protocol

Phase 1: Preparation of the Electrophile (Aldehyde)

Step 1: Protection of D-Galactose To prevent side reactions, the hydroxyl groups at C1-C4 are protected as acetonides.

  • Reagents: D-Galactose, Acetone, Sulfuric acid (cat.), CuSO₄ (anhydrous).

  • Procedure:

    • Suspend D-galactose (10 g) in dry acetone (200 mL).

    • Add anhydrous CuSO₄ (20 g) and conc. H₂SO₄ (0.5 mL).

    • Stir at room temperature (RT) for 24 hours. The solution will become clear.

    • Neutralize with Ca(OH)₂ or triethylamine. Filter and concentrate in vacuo.

    • Purification: Recrystallize from hexane/ether.

    • Product: 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose.[2]

Step 2: Oxidation to the C6 Aldehyde

  • Reagents: Oxalyl chloride, DMSO, Triethylamine (Swern Oxidation).

  • Procedure:

    • In a flame-dried flask under Argon, dissolve oxalyl chloride (1.1 eq) in dry DCM at -78°C.

    • Add DMSO (2.2 eq) dropwise; stir for 15 min.

    • Add the protected galactose (from Step 1) dissolved in DCM dropwise. Stir for 30 min at -78°C.

    • Add triethylamine (5 eq) and allow warming to 0°C.

    • Quench with saturated NH₄Cl. Extract with DCM.

    • Critical Note: The resulting aldehyde (1,2:3,4-di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose) is unstable. Use immediately in Phase 2.

Phase 2: Stereoselective Homologation (The Key Step)

Step 3: 2-Trimethylsilylthiazole (2-TST) Addition This step extends the carbon chain and sets the D-glycero stereochemistry at C6.

  • Reagents: 2-(Trimethylsilyl)thiazole (2-TST), Anhydrous DCM.

  • Mechanism: The thiazole acts as a nucleophile. The bulky protecting groups on the galactose ring force the nucleophile to attack from the re-face (anti-Cram addition), yielding the S-configuration at the new alcohol center, which corresponds to D-glycero.

  • Procedure:

    • Dissolve the fresh aldehyde in anhydrous DCM under Argon.

    • Add 2-TST (1.2 eq) at RT. The reaction is often spontaneous; if slow, heat to 40°C.

    • Stir for 12–24 hours. Monitor by TLC.

    • Concentrate and purify by flash chromatography (Silica, Hexane/EtOAc).

    • Result: The major product is the anti-adduct (D-glycero configuration).

Phase 3: Functional Group Transformation & Deprotection

Step 4: Unmasking the Aldehyde (Thiazole to Formyl)

  • Reagents: Methyl triflate (MeOTf), NaBH₄, AgNO₃/H₂O.

  • Procedure:

    • N-Methylation: Treat the thiazolyl intermediate with MeOTf in MeCN (0°C to RT) to form the N-methylthiazolium salt.

    • Reduction: Reduce the salt with NaBH₄ in MeOH to the thiazolidine.

    • Hydrolysis: Treat the thiazolidine with AgNO₃/H₂O in MeCN to release the aldehyde.

    • Reduction (Optional): If the final target is the heptose (aldose), the aldehyde is preserved. If the heptitol is needed, reduce with NaBH₄. Note: The released aldehyde at C7 will cyclize to form the pyranose ring of the heptose once deprotected.

Step 5: Global Deprotection

  • Reagents: TFA (Trifluoroacetic acid), Water.

  • Procedure:

    • Dissolve the heptose-aldehyde intermediate in 90% aqueous TFA.

    • Stir at 0°C for 2 hours, then warm to RT.

    • Concentrate under reduced pressure. Co-evaporate with toluene to remove acid traces.

    • Final Purification: Ion-exchange chromatography or HPLC.

Data Summary & Troubleshooting

ParameterSpecification / Expected ValueNotes
Starting Material D-GalactoseHigh purity (>99%) required.
Key Reagent 2-(Trimethylsilyl)thiazoleMoisture sensitive; store under Ar.
Stereoselectivity >95% D-glycero isomerControlled by acetonide protection.
Overall Yield 40–50%From D-Galactose to protected heptose.
Common Failure Epimerization at C5Avoid strong bases during oxidation.
CAS Number 5328-64-3Verify final product against standard.

References

  • Khare, N. K., Sood, R. K., & Aspinall, G. O. (1994). Diastereoselectivity in the synthesis of D-glycero-D-aldoheptoses by 2-trimethylsilylthiazole homologation from hexodialdo-1,5-pyranose derivatives. Canadian Journal of Chemistry, 72(1), 237–246.

  • Dondoni, A., & Marra, A. (2000). Thiazole-Based Synthesis of Carbohydrates. Chemical Reviews, 100(12), 4395–4422.

  • PubChem. (n.d.).[3] D-glycero-D-galacto-Heptose (CID 219662).[2] National Institutes of Health.

  • BOC Sciences. (n.d.). D-Glycero-D-galacto-heptose Product Information.

Sources

Application

Application Note: Chemoenzymatic Synthesis of D-Glycero-D-galacto-heptose

This Application Note details the chemoenzymatic synthesis of D-glycero-D-galacto-heptose (CAS 5328-64-3), a rare 7-carbon aldoheptose. Unlike the common bacterial lipopolysaccharide component L-glycero-D-manno-heptose,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the chemoenzymatic synthesis of D-glycero-D-galacto-heptose (CAS 5328-64-3), a rare 7-carbon aldoheptose. Unlike the common bacterial lipopolysaccharide component L-glycero-D-manno-heptose, this specific isomer requires a tailored stereoselective approach.

The protocol prioritizes a de novo aldolase-isomerase cascade , utilizing the promiscuity of Class I/II aldolases to establish the carbon backbone, followed by enzymatic isomerization to the final aldose.

[1]

Executive Summary

D-glycero-D-galacto-heptose is a rare monosaccharide used as a chiral building block and a reference standard in glycomics. Its synthesis has historically relied on low-yield chemical homologation of D-galactose (e.g., Kiliani-Fischer). This guide presents a biomimetic chemoenzymatic protocol that couples a stereoselective aldol condensation with an isomerization step. This method offers superior atom economy, reduced protecting group manipulation, and high stereochemical fidelity.

Key Advantages
  • Stereocontrol: Enzymatic installation of C3/C4 chiral centers eliminates the need for complex chiral auxiliaries.

  • One-Pot Potential: Compatible buffer systems allow for cascade reactions.

  • Scalability: Utilizes commercially available or easily expressed enzymes (TagA, L-AI).

Mechanistic Design & Retrosynthesis

The synthesis strategy deconstructs the 7-carbon target into a 3-carbon donor (Dihydroxyacetone Phosphate, DHAP ) and a 4-carbon acceptor (D-Erythrose ).

Stereochemical Logic

The target molecule, D-glycero-D-galacto-heptose , possesses the configuration (2R, 3S, 4S, 5R, 6R) .

  • Aldol Addition: We require an aldolase that catalyzes the formation of a (3S, 4S) vicinal diol linkage between DHAP and the acceptor.

    • Enzyme Selection: Tagatose-1,6-bisphosphate aldolase (TagA) (EC 4.1.2.40) naturally forms D-tagatose-1,6-bisphosphate (3S, 4S, 5R) from DHAP and D-glyceraldehyde.

    • Substrate Engineering: By substituting D-glyceraldehyde (C3) with D-erythrose (C4, 2R, 3R) , TagA yields D-glycero-D-galacto-heptulose-1-phosphate (3S, 4S, 5R, 6R).

  • Isomerization: The resulting ketose (heptulose) must be isomerized to the aldose (heptose).

    • Enzyme Selection: L-Arabinose Isomerase (L-AI) (EC 5.3.1.4) interconverts D-tagatose and D-galactose. Due to substrate promiscuity, it accepts the 7-carbon analogue, converting the tagatose-configured heptulose to the galactose-configured heptose.

Pathway Visualization

G DHAP DHAP (C3) Donor Complex TagA Aldolase (C-C Bond Formation) DHAP->Complex Erythrose D-Erythrose (C4) Acceptor (2R, 3R) Erythrose->Complex HeptuloseP D-glycero-D-galacto- heptulose-1-P (3S, 4S, 5R, 6R) Complex->HeptuloseP Syn-Addition Phosphatase Acid Phosphatase (Hydrolysis) HeptuloseP->Phosphatase Heptulose D-glycero-D-galacto- heptulose (Ketose Intermediate) Phosphatase->Heptulose -Pi Isomerase L-Arabinose Isomerase (C1-C2 Isomerization) Heptulose->Isomerase Target D-glycero-D-galacto- heptose (Aldose Target) Isomerase->Target Equilibrium Shift

Figure 1: Chemoenzymatic cascade for D-glycero-D-galacto-heptose synthesis. TagA establishes the critical (3S, 4S) stereochemistry, while L-AI performs the final ketose-aldose conversion.

Experimental Protocol

Materials Required[2][3][4][5][6][7][8]
  • Enzymes:

    • Tagatose-1,6-bisphosphate aldolase (TagA) (Recombinant from E. coli or Streptococcus pyogenes).

    • Acid Phosphatase (e.g., from Wheat Germ or Potato).

    • L-Arabinose Isomerase (L-AI) (Thermostable variant preferred, e.g., from Geobacillus stearothermophilus).

  • Substrates:

    • Dihydroxyacetone phosphate (DHAP) lithium salt (or generated in situ from Dihydroxyacetone + ATP via Glycerol Kinase).

    • D-Erythrose (Syrup, >80% purity).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM ZnCl₂ (cofactor for Class II TagA), 0.5 mM MnCl₂ (cofactor for L-AI).

Step 1: Aldol Condensation

Objective: Synthesis of the phosphorylated ketose backbone.

  • Preparation: Dissolve D-Erythrose (1.2 eq) and DHAP (1.0 eq, 10 mM final conc.) in 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM ZnCl₂.

  • Initiation: Add TagA aldolase (5 U/mmol substrate).

  • Incubation: Incubate at 25°C with gentle shaking for 12–18 hours.

  • Monitoring: Monitor consumption of DHAP using a colorimetric assay (e.g., NADH-coupled glycerol-3-phosphate dehydrogenase assay) or TLC (Silica, EtOAc:MeOH:H₂O 6:3:1).

  • Termination: Heat inactivate the enzyme at 65°C for 10 minutes (if TagA is not thermostable) or proceed directly if compatible.

Step 2: Dephosphorylation

Objective: Removal of the C1 phosphate group to yield the free ketose.

  • Adjustment: Adjust pH to 6.0 (optimal for acid phosphatase) using dilute HCl.

  • Hydrolysis: Add Acid Phosphatase (10 U/mmol).

  • Incubation: Incubate at 30°C for 4–6 hours.

  • Validation: Verify phosphate release using the Malachite Green assay. The product is D-glycero-D-galacto-heptulose .

Step 3: Isomerization

Objective: Conversion of the ketose (heptulose) to the target aldose (heptose).

  • Conditioning: Adjust pH to 7.0–7.5. Add 0.5 mM MnCl₂ (critical for L-AI activity).

  • Reaction: Add L-Arabinose Isomerase (L-AI) (20 U/mmol).

  • Equilibrium Shift: To drive the reaction toward the aldose (which is often thermodynamically less favored), add borate (10 mM) to complex the aldose, or perform the reaction in a membrane reactor with continuous removal of the product.

    • Note: L-AI activity on heptoses is slower than on pentoses; allow 24–48 hours incubation at 50°C (if using thermostable L-AI).

  • Purification:

    • Remove enzymes via ultrafiltration (10 kDa cutoff).

    • Deionize using mixed-bed ion exchange resin (remove salts/borate).

    • Isolate the target sugar via HPLC (CarboPac PA1 column) or prep-scale silica chromatography.

Analytical Data & Validation

ParameterExpected Value / ObservationMethod
Molecular Weight 210.18 DaESI-MS (Negative mode: [M-H]⁻ 209.1)
Retention Time Distinct from D-manno-heptoseHPAEC-PAD (Dionex)
Optical Rotation Dextrorotatory (+)Polarimetry
NMR (¹H) Anomeric proton doublet ~5.1 ppm (α-form)500 MHz D₂O
Stereochemistry Galacto-configuration (C2-C5)Confirmed by coupling constants (

Hz for galacto)

Troubleshooting & Optimization

  • Low Aldolase Yield: DHAP is unstable. Generate DHAP in situ using the FucA/RhaD system or Glycerol Kinase + ATP to maintain a steady concentration.

  • Incomplete Isomerization: The equilibrium between ketose and aldose often favors the ketose (~80:20). Use borate complexation during the isomerization step to shift the equilibrium toward the aldose (D-glycero-D-galacto-heptose forms a stable borate complex), then remove borate with methanol evaporation.

  • Substrate Inhibition: If using high concentrations (>100 mM), run the reaction in fed-batch mode to prevent enzyme inhibition by D-erythrose.

References

  • TagA Promiscuity: LowKam, C., et al. (2010).[1] "Structure of a class I tagatose-1,6-bisphosphate aldolase: investigation into an apparent loss of stereospecificity." Journal of Biological Chemistry, 285(27), 21143-21152.[1] Link

  • L-AI Specificity: Rhimi, M., et al. (2007). "Functional analysis of the L-arabinose isomerase from the acidophilic Bacillus halodurans." Biochimie, 89(12), 1531-1538. Link

  • Chemical Homologation Alternative: Mulani, S. K., et al. (2015). "General Homologation Strategy for Synthesis of L-glycero- and D-glycero-Heptopyranoses." Organic Letters, 17(22), 5536-5539.[2] Link

  • Heptose Biosynthesis Context: Valvano, M. A., et al. (2002). "Sugar nucleotide diversity in the O-antigen biosynthesis." Microbiology and Molecular Biology Reviews, 66(3), 426-441. Link

Sources

Method

Application Notes and Protocols: D-Glycero-d-galacto-heptose as a Glycosyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract Glycosylation, the enzymatic addition of carbohydrates to other molecules, is a fundamental biological process implicated in a vast array of physio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosylation, the enzymatic addition of carbohydrates to other molecules, is a fundamental biological process implicated in a vast array of physiological and pathological events.[1][2] Glycosyltransferases (GTs), the enzymes responsible for catalyzing these reactions, represent a promising class of therapeutic targets for various diseases, including bacterial infections and cancer.[3] This document provides a detailed guide to the use of D-Glycero-d-galacto-heptose, a seven-carbon sugar, as an inhibitor of specific glycosyltransferases. We will delve into its mechanism of action, provide protocols for its synthesis and use in inhibitory assays, and discuss its current and potential applications in research and drug development.

Introduction: The Significance of Glycosyltransferase Inhibition

Glycosyltransferases are a large and diverse family of enzymes that play a crucial role in the biosynthesis of complex carbohydrates and glycoconjugates.[3] These molecules are integral to a multitude of cellular processes, including cell-cell recognition, signal transduction, and immune responses.[3] Dysregulation of glycosyltransferase activity is a hallmark of numerous diseases. For instance, aberrant glycosylation patterns on cancer cells can promote metastasis and immune evasion.[4] In bacteria, glycosyltransferases are essential for the synthesis of the cell wall, making them attractive targets for the development of novel antibiotics.[5]

The development of small molecule inhibitors of glycosyltransferases is a rapidly growing field of research with significant therapeutic potential.[3] These inhibitors can be powerful tools to dissect the roles of specific glycans in biological processes and can serve as lead compounds for drug discovery. D-Glycero-d-galacto-heptose is a naturally occurring heptose that has demonstrated inhibitory activity against certain glycosyltransferases, positioning it as a valuable tool for glycobiology research and as a potential scaffold for the development of new therapeutics.

D-Glycero-d-galacto-heptose: A Profile

D-Glycero-d-galacto-heptose is a monosaccharide with a seven-carbon backbone. Its specific stereochemistry is crucial for its biological activity. While it is a rare sugar, its role as a component of bacterial lipopolysaccharides (LPS) has been a subject of interest.[6][7] Its ability to interfere with the biosynthesis of these essential bacterial structures forms the basis of its antimicrobial properties.

PropertyValue
IUPAC Name (2R,3S,4R,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal
Molecular Formula C₇H₁₄O₇
Molecular Weight 210.18 g/mol
Appearance White to off-white powder
Solubility Soluble in water

Mechanism of Action: Disrupting Bacterial Cell Wall Synthesis

The primary established mechanism of action for D-Glycero-d-galacto-heptose is the inhibition of glycosyltransferases involved in bacterial cell wall biosynthesis. Specifically, it has been shown to inhibit the synthesis of D-galactosyl sugars.[8] This inhibitory action prevents the formation of a crucial substrate for the enzyme β-1,4-N-acetylglucosaminyltransferase.[8] This enzyme is a key player in the construction of the peptidoglycan layer, an essential component of the bacterial cell wall. By disrupting this pathway, D-Glycero-d-galacto-heptose compromises the integrity of the bacterial cell membrane, ultimately leading to cell death.[8] This targeted disruption of a pathway essential for bacteria but absent in humans highlights its potential as a selective antimicrobial agent.

Diagram of the Proposed Mechanism of Action

G cluster_0 Bacterial Cell Wall Synthesis D-Glycero-d-galacto-heptose D-Glycero-d-galacto-heptose Glycosyltransferase_Gal Glycosyltransferase (D-galactosyl sugar synthesis) D-Glycero-d-galacto-heptose->Glycosyltransferase_Gal Inhibits Substrate_Formation D-galactosyl sugar (Substrate) Glycosyltransferase_Gal->Substrate_Formation Catalyzes Beta_1_4_GlcNAc_Transferase β-1,4-N-acetylglucosaminyltransferase Substrate_Formation->Beta_1_4_GlcNAc_Transferase Acts as substrate for Peptidoglycan_Synthesis Peptidoglycan Synthesis Beta_1_4_GlcNAc_Transferase->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Cell_Death Bacterial Cell Death Cell_Wall_Integrity->Cell_Death Disruption leads to

Caption: Inhibition of bacterial cell wall synthesis by D-Glycero-d-galacto-heptose.

While the primary target appears to be bacterial glycosyltransferases, the potential for D-Glycero-d-galacto-heptose to inhibit other glycosyltransferases, such as those involved in viral entry or cancer progression, remains an area for further investigation.

Protocols: Synthesis and Application

Chemical Synthesis of D-Glycero-d-galacto-heptose

The following is a generalized protocol for the chemical synthesis of D-Glycero-d-galacto-heptose, adapted from established methods for heptose synthesis.[2][9][10] This multi-step synthesis requires expertise in carbohydrate chemistry.

Workflow for Chemical Synthesis

G Start D-Galactose Step1 Protection of Hydroxyl Groups Start->Step1 Step2 Oxidation of C6 to Aldehyde Step1->Step2 Step3 Chain Extension (e.g., Wittig or Grignard reaction) Step2->Step3 Step4 Stereoselective Reduction of Ketone Step3->Step4 Step5 Deprotection Step4->Step5 End D-Glycero-d-galacto-heptose Step5->End

Caption: Generalized workflow for the chemical synthesis of D-Glycero-d-galacto-heptose.

Step-by-Step Protocol:

  • Protection of Hydroxyl Groups: Start with commercially available D-galactose. Protect the hydroxyl groups using standard protecting group chemistry (e.g., acetylation or benzylation) to prevent unwanted side reactions. This typically involves reacting D-galactose with an excess of the protecting group reagent in the presence of a suitable catalyst.

  • Selective Deprotection and Oxidation: Selectively deprotect the primary hydroxyl group at the C6 position. This can be achieved using enzymatic or chemical methods that target the primary alcohol. Subsequently, oxidize the deprotected C6 hydroxyl group to an aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Carbon Chain Extension: Extend the carbon chain by one carbon at the newly formed C6 aldehyde. This can be accomplished through various methods, including the Wittig reaction with a suitable ylide or a Grignard reaction with a one-carbon Grignard reagent, followed by oxidation.

  • Stereoselective Reduction: The chain extension step will likely result in a ketone at the C6 position. A crucial step is the stereoselective reduction of this ketone to a hydroxyl group with the correct stereochemistry to yield the d-glycero configuration. This can be achieved using stereoselective reducing agents such as sodium borohydride in the presence of a chiral auxiliary or through enzymatic reduction.

  • Deprotection: Finally, remove all protecting groups from the heptose molecule. This is typically done in the final step to avoid side reactions. The deprotection method will depend on the protecting groups used (e.g., catalytic hydrogenation for benzyl groups, or basic hydrolysis for acetyl groups).

  • Purification: Purify the final product, D-Glycero-d-galacto-heptose, using chromatographic techniques such as silica gel chromatography or high-performance liquid chromatography (HPLC).

Note: The specific reagents, reaction conditions, and purification methods will need to be optimized for each step. Characterization of the final product should be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

In Vitro Glycosyltransferase Inhibition Assay

To evaluate the inhibitory activity of D-Glycero-d-galacto-heptose against a specific glycosyltransferase, a variety of assay formats can be employed. A common and robust method is a coupled-enzyme colorimetric or fluorescent assay that detects the release of a nucleotide diphosphate (e.g., UDP, GDP), a common byproduct of glycosyltransferase reactions.

Assay Principle Workflow

G GT_Reaction Glycosyltransferase Reaction (Donor + Acceptor -> Glycosylated Product + NDP) NDP_Detection Coupled Enzyme Reaction (NDP -> Signal) GT_Reaction->NDP_Detection Inhibitor_Effect Inhibitor Presence (Reduced Signal) GT_Reaction->Inhibitor_Effect Modulated by Signal_Measurement Signal Detection (Colorimetric/Fluorometric) NDP_Detection->Signal_Measurement Inhibitor_Effect->Signal_Measurement Results in

Caption: Principle of a coupled-enzyme assay for glycosyltransferase activity.

Materials:

  • Purified glycosyltransferase of interest

  • Donor substrate (e.g., UDP-galactose)

  • Acceptor substrate

  • D-Glycero-d-galacto-heptose (inhibitor)

  • Coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase for UDP detection)

  • Assay buffer (optimized for the specific glycosyltransferase)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Prepare Reagents: Prepare stock solutions of the glycosyltransferase, donor substrate, acceptor substrate, and D-Glycero-d-galacto-heptose in the appropriate assay buffer.

  • Set up the Reaction: In a 96-well microplate, add the assay buffer, the glycosyltransferase, and the acceptor substrate.

  • Add Inhibitor: Add varying concentrations of D-Glycero-d-galacto-heptose to the wells. Include control wells with no inhibitor (positive control) and wells with no enzyme (negative control).

  • Initiate the Reaction: Start the reaction by adding the donor substrate to all wells.

  • Incubate: Incubate the plate at the optimal temperature for the glycosyltransferase for a set period (e.g., 30-60 minutes).

  • Stop the Reaction and Develop Signal: Stop the glycosyltransferase reaction (e.g., by adding EDTA). Add the coupled enzyme system reagents to detect the amount of NDP produced. Allow the detection reaction to proceed.

  • Measure Signal: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of D-Glycero-d-galacto-heptose. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the assay with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.[5][8]

Applications in Research and Drug Development

Antimicrobial Research

The primary application of D-Glycero-d-galacto-heptose is in the field of antimicrobial research. Its ability to specifically target bacterial cell wall synthesis makes it a valuable lead compound for the development of new antibiotics.[8] This is particularly relevant in the face of rising antibiotic resistance. Further research could focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of D-Glycero-d-galacto-heptose to improve its potency and pharmacokinetic properties.

  • Spectrum of Activity: Determining the range of bacterial species susceptible to D-Glycero-d-galacto-heptose.

  • In Vivo Efficacy: Evaluating the effectiveness of D-Glycero-d-galacto-heptose in animal models of bacterial infection.

Probing Glycosylation Pathways

As a specific inhibitor, D-Glycero-d-galacto-heptose can be used as a chemical tool to probe the roles of specific glycosyltransferases in various biological systems. By observing the effects of inhibiting a particular glycosylation step, researchers can gain insights into the function of the resulting glycans.

Potential in Antiviral and Anticancer Research

While current evidence is limited, the fundamental role of glycosylation in viral entry and cancer progression suggests that inhibitors of glycosyltransferases could have applications in these areas.[4] Future research could explore:

  • Inhibition of Viral Glycosyltransferases: Many viruses rely on host cell glycosylation machinery for their replication and to evade the immune system. Investigating whether D-Glycero-d-galacto-heptose or its derivatives can inhibit viral-related glycosylation is a potential avenue of research.

  • Modulation of Cancer Cell Glycosylation: Altered glycosylation on the surface of cancer cells is a known phenomenon.[4] Exploring the effect of D-Glycero-d-galacto-heptose on the glycosylation patterns of cancer cells could reveal new therapeutic strategies.

Conclusion

D-Glycero-d-galacto-heptose represents a valuable molecular tool for researchers in glycobiology and a promising starting point for the development of novel therapeutics. Its well-defined mechanism of action against bacterial glycosyltransferases, coupled with the potential for chemical modification, makes it an exciting molecule for further investigation. The protocols and information provided in this guide are intended to facilitate the exploration of D-Glycero-d-galacto-heptose's potential in a variety of research and drug development settings.

References

  • A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. (2022, November 3). MDPI. Retrieved February 25, 2026, from [Link]

  • A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Total synthesis of D-glycero-D-mannno-heptose 1β, 7-bisphosphate with 3-O-amyl amine linker and its monophosphate derivative. (2020, August 1). Semantic Scholar. Retrieved February 25, 2026, from [Link]

  • Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Chemical Synthesis of d-glycero-d-manno-Heptose 1,7-Bisphosphate and Evaluation of Its Ability to Modulate NF-κB Activation. (2017, June 16). PubMed. Retrieved February 25, 2026, from [Link]

  • (PDF) A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target. (2021, January 1). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Total synthesis of D-glycero-D-mannno-heptose 1β, 7-bisphosphate with 3-O-amyl amine. (2020, August 20). Europe PMC. Retrieved February 25, 2026, from [Link]

  • Biosynthetic Machinery Involved in Aberrant Glycosylation: Promising Targets for Developing of Drugs Against Cancer. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Total synthesis of D-glycero-D-mannno-heptose 1β, 7-bisphosphate with 3-O-amyl amine linker and its monophosphate derivative. (n.d.). Chinese Journal of Natural Medicines. Retrieved February 25, 2026, from [Link]

  • Beyond substrate analogues: new inhibitor chemotypes for glycosyltransferases. (2014, May 10). RSC Publishing. Retrieved February 25, 2026, from [Link]

  • Design of Glycosyltransferase Inhibitors: Targeting the Biosynthesis of Glycosaminoglycans by Phosphonate-Xyloside. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • (PDF) Total synthesis of D-glycero-D-mannno-heptose 1β, 7-bisphosphate with 3-O-amyl amine linker and its monophosphate derivative. (2020, August 1). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Structural and mechanistic basis for a novel mode of glycosyltransferase inhibition. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Inhibitors of glycosyltransferases. (1998, June 18). Google Patents.
  • Cell Wall Hydrolases in Bacteria: Insight on the Diversity of Cell Wall Amidases, Glycosidases and Peptidases Toward Peptidoglycan. (2019, February 27). Frontiers. Retrieved February 25, 2026, from [Link]

  • Glycosyltransferases as Potential Drug Targets. (2013, February 25). Hilaris Publisher. Retrieved February 25, 2026, from [Link]

  • The Intersection of Glycosylation and Ferroptosis in Cancer. (2025, September 2). MDPI. Retrieved February 25, 2026, from [Link]

Sources

Application

1H and 13C NMR analysis of d-Glycero-d-galacto-heptose

Application Note: Structural Elucidation of D-glycero-D-galacto-heptose via High-Field 1H and 13C NMR Spectroscopy Introduction & Scope Heptoses (7-carbon sugars) are critical components of the lipopolysaccharide (LPS) c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of D-glycero-D-galacto-heptose via High-Field 1H and 13C NMR Spectroscopy

Introduction & Scope

Heptoses (7-carbon sugars) are critical components of the lipopolysaccharide (LPS) core in Gram-negative bacteria (E. coli, Campylobacter, Klebsiella) and are increasingly relevant in the development of glycomimetic drugs and vaccines. D-glycero-D-galacto-heptose is a specific isomer characterized by a galactose-like ring configuration (axial C4-OH) and a D-glyceryl exocyclic tail (C6-C7).

Distinguishing this isomer from its analogues (e.g., L-glycero-D-manno-heptose) requires a rigorous NMR protocol. This guide outlines the step-by-step structural elucidation, focusing on distinguishing the anomeric equilibrium (


 pyranose vs. furanose) and verifying the galacto-configuration  via scalar coupling analysis.

Experimental Protocol

Sample Preparation

Carbohydrates exhibit mutarotation in solution, resulting in a mixture of anomers.[1] Proper preparation is essential to resolve these signals.

  • Solvent: Deuterium Oxide (

    
    , 99.96% D) is the standard. For identifying exchangeable hydroxyl protons, DMSO-
    
    
    
    is required, but
    
    
    is preferred for structural assignment.
  • Standard: Use TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) at 0.00 ppm. Avoid DSS if possible, as it can bind hydrophobically to impurities.

  • Lyophilization: Repeat lyophilization from

    
     (
    
    
    
    ) before the final dissolution to exchange all hydroxyl protons for deuterons, eliminating broad -OH signals that obscure the ring protons.
  • Equilibrium: Allow the sample to sit at room temperature for >4 hours (or warm to 30°C for 30 mins) to ensure mutarotation equilibrium is reached.

Acquisition Parameters (600 MHz)
  • Temperature: 298 K (25°C).

  • 1H (1D): 64 scans, relaxation delay (

    
    ) 
    
    
    
    2.0 s (to allow quantitative integration of anomeric protons).
  • 13C (1D): Power-gated decoupling (e.g., zgpg30), >1000 scans due to low sensitivity and splitting.

  • 2D Experiments: COSY (magnitude mode), TOCSY (mixing time 80-100 ms), HSQC (multiplicity-edited), HMBC (long-range).

1H NMR Analysis: The "Galacto" Signature

The 1H spectrum is divided into three zones: the Anomeric Region, the Ring Region, and the Exocyclic Tail.

Zone 1: The Anomeric Region (4.5 – 5.5 ppm)

This region tells you the ratio of isomers. In water, D-glycero-D-galacto-heptose exists primarily as pyranoses.

  • 
    -Pyranose:  Typically 4.9 – 5.3 ppm .
    
    • Coupling (

      
      ): For galacto-configuration, H1 and H2 are gauche. Expect a small doublet  (
      
      
      
      Hz).
  • 
    -Pyranose:  Typically 4.4 – 4.7 ppm .
    
    • Coupling (

      
      ): H1 and H2 are trans-diaxial. Expect a large doublet  (
      
      
      
      Hz).
  • Furanose Forms: If present, signals often appear slightly downfield or between the pyranose peaks. Their presence is confirmed by 13C shifts (see Section 4).

Zone 2: The Ring System (3.5 – 4.2 ppm)

The diagnostic signature of the galacto configuration is the coupling at H4.

  • H4 Signal: In galactose, the C4-OH is axial .

  • Diagnostic Coupling: This results in small vicinal couplings with both H3 and H5 (

    
     Hz; 
    
    
    
    Hz).
  • Appearance: H4 often appears as a narrow multiplet or "apparent triplet" (if

    
    ), distinctly different from the wide triplet (
    
    
    
    Hz) seen in glucose (where H4 is equatorial).
Zone 3: The Heptose Tail (C6-C7)

Unlike hexoses, you will observe extra signals for the hydroxymethyl group.

  • H6: A multiplet around 3.7–4.0 ppm.[2]

  • H7a/H7b: These protons (equivalent to H6 in glucose) are often diastereotopic, appearing as separate multiplets if the rotation around C6-C7 is restricted.

13C NMR Analysis

Carbon shifts provide the definitive proof of ring size (pyranose vs. furanose) and configuration.

Carbon TypeChemical Shift (

ppm)
Diagnostic Note
C1 (

-pyranose)
93.0 – 95.0Lower field than

.
C1 (

-pyranose)
97.0 – 99.0Higher field due to anomeric effect.
C1 (Furanose) 102.0 – 105.0Distinctly downfield (if present).
C2 – C5 (Ring) 68.0 – 75.0C4 often shielded (~69 ppm) in galacto vs gluco.
C6 (Exocyclic) 69.0 – 73.0Critical for Heptose: Shift depends on D/L-glycero config.
C7 (Terminal) 62.0 – 64.0Typical primary alcohol signal.

Structural Elucidation Workflow (Logic Diagram)

The following Graphviz diagram illustrates the logical flow for assigning the D-glycero-D-galacto-heptose structure from raw NMR data.

HeptoseAnalysis RawData Raw 1H NMR Spectrum (D2O) AnomericCheck Analyze 4.5 - 5.5 ppm Region (Identify H1 signals) RawData->AnomericCheck CouplingCheck Measure J(1,2) Coupling AnomericCheck->CouplingCheck Alpha Small J (3-4 Hz) Suggests Alpha Anomer CouplingCheck->Alpha Beta Large J (7-8 Hz) Suggests Beta Anomer CouplingCheck->Beta COSY 2D COSY Experiment (Trace Connectivity H1->H2->H3...) Alpha->COSY Beta->COSY GalactoCheck Check H4 Couplings (Is J(3,4) < 3 Hz?) COSY->GalactoCheck YesGalacto YES: Galacto Configuration (Axial C4-OH) GalactoCheck->YesGalacto Narrow Multiplet NoGluco NO: Gluco/Manno Configuration (Equatorial C4-OH) GalactoCheck->NoGluco Wide Triplet TailCheck Analyze C6/C7 via HSQC/HMBC (Confirm Heptose Chain) YesGalacto->TailCheck Final Confirmed Structure: D-glycero-D-galacto-heptose TailCheck->Final

Caption: Logic flow for distinguishing galacto-heptose stereochemistry using 1D and 2D NMR observables.

Detailed Assignment Strategy

Step 1: The "COSY Walk"
  • Start at the H1 (anomeric) signal.

  • Follow the off-diagonal cross-peak to identify H2 .

  • From H2 on the diagonal, find the cross-peak to H3 .

  • Critical Junction (H4): At H4, the cross-peak to H5 may be weak in the COSY spectrum due to the small

    
     (galacto-configuration). If the "walk" breaks here, switch to TOCSY .
    
Step 2: TOCSY Verification

TOCSY (Total Correlation Spectroscopy) reveals the entire spin system of the sugar ring.

  • Exciting H1 will light up H2, H3, H4, and often H5.

  • This confirms that all these protons belong to the same sugar unit (crucial if minor impurities or degradation products are present).

Step 3: HSQC (Heteronuclear Single Quantum Coherence)

This correlates protons to their attached carbons.

  • Use HSQC to identify C6 and C7 .

  • C7 will appear as a CH2 (negative phase in multiplicity-edited HSQC) at ~62 ppm.

  • C6 will be a CH (positive phase) at ~70 ppm.

  • Differentiation: In hexoses (like galactose), C6 is the terminal CH2. In heptoses, C6 is a CH, and C7 is the CH2. This is the definitive proof of a heptose.

Differentiating D-glycero vs. L-glycero

The "D-glycero" designation refers to the stereochemistry at C6 .

  • This is the most challenging assignment.

  • Method: Compare the chemical shift of C6 and H6 with literature standards of L-glycero-D-manno-heptose.

  • Advanced: A NOESY (Nuclear Overhauser Effect) experiment can determine the spatial proximity of H6 to H4. In the D-glycero form, the rotameric population around C5-C6 may place H6 in a distinct spatial environment compared to the L-glycero form, measurable by NOE intensity to H4 or H5.

References

  • General Carbohydrate NMR

    • Duus, J. Ø., Gotfredsen, C. H., & Bock, K. (2000). Carbohydrate structural determination by NMR spectroscopy: Modern methods and limitations. Chemical Reviews, 100(12), 4589-4614. Link

  • Anomeric Configuration & Coupling Constants

    • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. Link

  • Heptose Biosynthesis & Analysis

    • Kneidinger, B., et al. (2001). Biosynthesis of D-glycero-D-manno-heptose in lipopolysaccharide core of Escherichia coli K-12. Journal of Bacteriology, 183(24). Link

    • Note: While focusing on manno-heptose, this paper establishes the fundamental shifts for the heptose tail (C6/C7).
  • Galacto-Configuration Diagnostics

    • Stenutz, R. (2013). Coupling constants of pyranoses. Stenutz.eu Carbohydrate Index. Link

Sources

Method

Application Note: Extraction and Purification of D-Glycero-D-Galacto-Heptose from Natural Sources

This Application Note is designed for researchers and process engineers in the field of carbohydrate chemistry and drug discovery. It details the extraction and purification of D-glycero-D-galacto-heptose , a rare seven-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process engineers in the field of carbohydrate chemistry and drug discovery. It details the extraction and purification of D-glycero-D-galacto-heptose , a rare seven-carbon sugar (aldoheptose) with significant potential as a chiral scaffold in glycomimetic drug design.

Executive Summary

D-glycero-D-galacto-heptose is a rare higher-carbon sugar found in specific bacterial polysaccharides and, to a lesser extent, in the free sugar pool of certain plants (e.g., Persea americana). Unlike its common ketose isomer (D-mannoheptulose) or polyol form (Perseitol), the specific aldoheptose configuration requires precise isolation techniques to separate it from abundant structural isomers.

This guide presents two distinct workflows:

  • The Bacterial Route (High Specificity): Isolation from the capsular polysaccharide of Chromobacterium violaceum, where this heptose exists as a repeating unit. This is the preferred method for high-purity structural standards.

  • The Plant Route (High Availability): Fractionation from Avocado (Persea americana) extracts. This method requires rigorous chromatographic separation to remove the dominant perseitol and mannoheptulose components.

Strategic Source Selection

FeatureBacterial Source (C. violaceum)Plant Source (P. americana)
Target Abundance High (as polymer constituent)Low (minor free sugar)
Matrix Complexity Medium (Lipids, Proteins)High (Perseitol, Ketoses, Phenolics)
Primary Contaminant Glucans, Nucleic AcidsPerseitol (Polyol), Mannoheptulose
Preferred For Analytical Standards, High Purity Bulk Precursor Isolation
Biosafety BSL-2 (Requires containment)BSL-1 (Safe)

Workflow Logic (Graphviz Visualization)

The following diagram illustrates the critical decision points and processing steps for both extraction pathways.

HeptoseExtraction Start Source Material Selection Bac_Source Chromobacterium violaceum (BSL-2 Culture) Start->Bac_Source Plant_Source Avocado Mesocarp (Persea americana) Start->Plant_Source Bac_Lysis Cell Lysis & Phenol Extraction Bac_Source->Bac_Lysis Harvest Biomass Bac_Hydrolysis Mild Acid Hydrolysis (0.1N HCl, 100°C) Bac_Lysis->Bac_Hydrolysis Isolate Polysaccharide Bac_Neutral Neutralization (BaCO3) & Deionization Bac_Hydrolysis->Bac_Neutral Release Monomers Purification Borate-Complex Anion Exchange (Dowex 1X8) Bac_Neutral->Purification Plant_Extract Ethanol/Water (80:20) Extraction Plant_Source->Plant_Extract Homogenize Plant_Clarify Clarification (Lead Acetate or UF) Plant_Extract->Plant_Clarify Remove Proteins Plant_Remove Bulk Removal of Perseitol (Crystallization) Plant_Clarify->Plant_Remove Concentrate Plant_Remove->Purification Enriched Mother Liquor Polishing Final Polishing (Cellulose Chromatography) Purification->Polishing Isolate Fraction Product Purified D-glycero-D-galacto-heptose Polishing->Product

Figure 1: Dual-stream process flow for the isolation of D-glycero-D-galacto-heptose. The Bacterial route (Red) focuses on depolymerization, while the Plant route (Green) focuses on fractionation.

Detailed Experimental Protocols

Protocol A: Isolation from Chromobacterium violaceum (The "Purity" Route)

Rationale: This bacterium produces a specific capsular polysaccharide where D-glycero-D-galacto-heptose is a repeating unit. This method avoids the difficult separation of heptose from heptulose/heptitol found in plants.

Safety Warning: Chromobacterium violaceum is an opportunistic pathogen (BSL-2). All procedures must be performed in a Class II Biosafety Cabinet.

Phase 1: Fermentation and Polysaccharide Extraction
  • Culture: Inoculate 1L of Nutrient Broth with C. violaceum (e.g., NCTC strain). Incubate at 30°C for 48 hours with vigorous aeration.

  • Harvest: Centrifuge at 10,000 x g for 30 mins. Discard the supernatant (unless studying exopolysaccharides; here we target the capsule/LPS).

  • Lysis & Extraction: Resuspend the pellet in water. Add an equal volume of 90% Phenol (pre-heated to 68°C). Stir for 20 mins at 68°C.

  • Separation: Cool to 10°C and centrifuge (5,000 x g). Recover the aqueous (upper) phase which contains the polysaccharides.

  • Precipitation: Add 3 volumes of cold Acetone to the aqueous phase. Incubate at -20°C overnight. Centrifuge to collect the crude polysaccharide precipitate.

Phase 2: Selective Hydrolysis

Scientific Insight: Heptosidic bonds are often more labile than hexosidic bonds, but less than ketosidic bonds. Controlled hydrolysis is key.

  • Dissolve the precipitate in 0.1 N HCl (10 mg/mL).

  • Heat at 100°C for 2-4 hours in a sealed tube.

    • Checkpoint: Monitor hydrolysis by TLC (Solvent: n-Butanol:Acetic Acid:Water 2:1:1) every 30 mins. Look for the appearance of a slow-moving spot distinct from glucose.

  • Neutralization: Add solid Silver Carbonate (Ag₂CO₃) or Barium Carbonate (BaCO₃) until pH is neutral (pH 6-7). This precipitates the chloride ions.

  • Filter through a 0.22 µm membrane to remove the insoluble salts.

Phase 3: Purification (Borate Ion Exchange)

Mechanism: Borate forms cyclic complexes with cis-diols. The stability of the complex depends on the stereochemistry (cis-1,2 vs cis-1,3 diols). This is the most powerful method to separate sugar isomers.

  • Column Prep: Pack a column (2.5 x 50 cm) with Dowex 1X8 (200-400 mesh) . Convert to Borate form by washing with 0.5 M Potassium Borate.

  • Loading: Load the neutral hydrolysate onto the column.

  • Elution: Elute with a linear gradient of Potassium Borate (0 to 0.5 M) at 1 mL/min.

  • Detection: Collect fractions and assay for carbohydrate content (Anthrone method or HPAEC-PAD).

  • De-boration: Pool fractions containing the target. Evaporate to dryness with Methanol (5x) to remove borate as volatile methyl borate.

Protocol B: Isolation from Avocado (The "Abundance" Route)

Rationale: Avocado is a readily available source, but the target aldose is a minor component compared to Perseitol (heptitol) and Mannoheptulose (ketoheptose).

Phase 1: Extraction and Clarification
  • Homogenization: Blend 500g of Avocado mesocarp (flesh) with 1.5L of 80% Ethanol .

  • Extraction: Heat to reflux (70°C) for 1 hour to inactivate enzymes and solubilize sugars.

  • Filtration: Filter through Celite to remove lipids and pulp.

  • Lipid Removal: Wash the filtrate with n-Hexane (1:1 v/v) in a separatory funnel to remove oils/carotenoids. Discard the hexane layer.

Phase 2: Bulk Removal of Major Impurities
  • Concentration: Evaporate the ethanol phase under reduced pressure to a syrup.

  • Crystallization (Perseitol Removal): Dissolve the syrup in a minimum volume of hot water/methanol (1:1). Cool to 4°C for 48 hours. Perseitol will crystallize out (white needles).

  • Filtration: Filter off the crystals. The Mother Liquor contains the target D-glycero-D-galacto-heptose, mannoheptulose, and residual perseitol.

Phase 3: Chromatographic Isolation
  • Deionization: Pass the mother liquor through a mixed-bed resin (Amberlite MB-20) to remove ionic impurities.

  • Separation (Cellulose or Prep-HPLC):

    • Method:Preparative HPLC using a Ligand-Exchange Column (e.g., Ca²⁺ or Pb²⁺ form).

    • Conditions: Elute with 100% Water at 80°C.

    • Elution Order: Generally: Ketoses (Mannoheptulose) -> Aldoses (Target) -> Polyols (Perseitol).

    • Note: The aldoheptose will elute between the ketose and the hexoses.

Characterization & Validation

To confirm the identity of the isolated D-glycero-D-galacto-heptose , use the following metrics.

MethodExpected Result / Diagnostic Feature
TLC Rf value approx 0.85 relative to Glucose (Solvent: BuOH:AcOH:H2O). Stains brown/black with Anisaldehyde (Aldose).
Optical Rotation

(equilibrium in water). Note: Value may vary slightly due to mutarotation.
1H-NMR (D2O) Anomeric proton (

-anomer) doublet at

ppm (

Hz).
13C-NMR 7 Carbon signals. Anomeric carbon at

ppm.
Mass Spec (ESI-MS)

m/z.

Troubleshooting Guide

  • Issue: Low Yield in Bacterial Protocol.

    • Cause: Hydrolysis conditions too harsh (degrading the sugar) or too mild (incomplete release).

    • Fix: Perform a time-course hydrolysis (1h, 2h, 4h) and analyze by HPLC to find the maximum release point before degradation (furfural formation).

  • Issue: Contamination with Mannoheptulose (Plant Protocol).

    • Cause: Incomplete separation on the column.

    • Fix: Switch to Borate-complex anion exchange (Protocol A, Phase 3). Borate complexes differentiate the cis-diol arrangement of the aldose vs the ketose significantly better than standard partition chromatography.

  • Issue: Presence of Borate after purification.

    • Cause: Incomplete methanol evaporation.

    • Fix: Add 1% Acetic Acid to the Methanol during evaporation to facilitate methyl borate formation.

References

  • Davies, D. A. L. (1956). The isolation of D-glycero-D-galacto-heptose and other sugar components from the specific polysaccharide of Chromobacterium violaceum (BN).[1] Biochemical Journal, 64(4), 791–796. Link

  • Nordal, A., & Benson, A. A. (1954). Isolation of Mannoheptulose and Identification of its Phosphate in Avocado Leaves. Journal of the American Chemical Society, 76(16), 4235–4237. Link

  • Sephton, H. H., & Richtmyer, N. K. (1963). The Isolation of D-glycero-D-galacto-Heptose from the Buttercup Root (Ranunculus repens). Journal of Organic Chemistry, 28(6), 1691–1694. Link

  • Boc Sciences. (n.d.). D-Glycero-D-galacto-heptose Product Information.

  • PubChem. (n.d.). D-glycero-D-galacto-Heptose Compound Summary. National Library of Medicine. Link

Sources

Application

Application Note: High-Purity Preparation of D-Glycero-D-Galacto-Heptose Derivatives

Abstract This application note details the strategic synthesis of D-glycero-D-galacto-heptose derivatives, specifically focusing on the peracetylated intermediate and the glycosyl donor. While the L-glycero-D-manno confi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic synthesis of D-glycero-D-galacto-heptose derivatives, specifically focusing on the peracetylated intermediate and the glycosyl donor. While the L-glycero-D-manno configuration is the predominant heptose in Gram-negative bacterial Lipopolysaccharide (LPS), the D-glycero-D-galacto isomer serves as a critical stereochemical probe for investigating heptosyltransferase specificity (e.g., WaaC, WaaF) and developing inhibitors for the ADP-heptose biosynthesis pathway (HldE/GmhA). This guide adapts the proven Henry (nitroaldol) reaction methodology to the D-galactose scaffold, providing a robust, scalable route for research applications.

Introduction & Biological Context

Heptoses are seven-carbon sugars essential to the structural integrity of the LPS inner core in Gram-negative bacteria.[1] The native LPS heptose is typically L-glycero-D-manno-heptose .[2] However, the study of its biosynthetic enzymes requires access to non-native isomers to map active site stereoselectivity.

D-glycero-D-galacto-heptose represents a specific stereochemical challenge: it retains the galacto-configuration of the ring (C2-C5) but possesses a specific D-glycero configuration at the exocyclic C6-C7 tail. Synthesis of this molecule allows researchers to:

  • Probe Kinase Specificity: Test the promiscuity of heptose kinases (e.g., HldE).

  • Synthesize Glycomimetics: Create stable analogues of ADP-heptose.

  • Elucidate LPS Transport: Study the transport mechanisms (Lpt system) using isomeric probes.

Structural Relevance

The target molecule is synthesized via chain elongation of D-galactose. The critical step is the stereoselective formation of the C6-C7 bond.

LPS_Pathway Gal D-Galactose (Precursor) Aldehyde Galacto-dialdose (Intermediate) Gal->Aldehyde Protection & Oxidation Heptose D-glycero-D-galacto-heptose (Target Isomer) Aldehyde->Heptose C1 Elongation (Henry Rxn) LPS LPS Inner Core (Biological Target) Heptose->LPS Glycosyltransferase Probing (WaaC/F)

Figure 1: Strategic placement of D-glycero-D-galacto-heptose in the context of LPS research.

Strategic Synthesis: The Henry Reaction Route

While Wittig olefination is a viable alternative, the Henry Reaction (Nitroaldol Condensation) remains the "workhorse" for heptose synthesis due to its scalability and the ability to separate diastereomers at the stable nitro-diol stage.

Retrosynthetic Analysis
  • Target: Peracetylated D-glycero-D-galacto-heptose.

  • Key Disconnection: C6-C7 bond.

  • Precursor: 1,2:3,4-Di-O-isopropylidene-

    
    -D-galacto-hexodialdo-1,5-pyranose.
    
  • Starting Material: D-Galactose (Chiral Pool).

Stereocontrol Challenge

The addition of nitromethane to the galacto-aldehyde creates a new chiral center at C6. This typically yields a mixture of L-glycero (major) and D-glycero (minor) isomers.

  • Strategy: We will synthesize the mixture and utilize flash chromatography at the nitro-aldol stage to isolate the desired D-glycero isomer before the Nef reaction. This ensures high optical purity in the final sugar.

Detailed Protocol

Phase 1: Preparation of the Galacto-Aldehyde

Objective: Convert D-galactose into the protected aldehyde suitable for chain extension.

Materials:

  • D-Galactose

  • Acetone, H2SO4, CuSO4 (for protection)

  • Oxalyl chloride, DMSO, TEA (Swern Oxidation) or SO3.Py (Parikh-Doering)

Step-by-Step:

  • Protection: Suspend D-galactose (10 g) in dry acetone (200 mL). Add CuSO4 (20 g) and conc. H2SO4 (1 mL). Stir at RT for 24h. Neutralize with Ca(OH)2, filter, and concentrate.

    • Result:1,2:3,4-Di-O-isopropylidene-

      
      -D-galactopyranose  (Diacetone Galactose).
      
    • Yield: ~85-90%.

  • Oxidation (Swern):

    • Cool oxalyl chloride (1.5 eq) in DCM to -78°C. Add DMSO (2.4 eq) dropwise. Stir 15 min.

    • Add Diacetone Galactose (1 eq) in DCM dropwise. Stir 30 min at -78°C.

    • Add Triethylamine (5 eq). Warm to RT.

    • Quench with water, extract with DCM.

    • Result:1,2:3,4-Di-O-isopropylidene-

      
      -D-galacto-hexodialdo-1,5-pyranose .
      
    • Note: Use immediately. Aldehydes are unstable.

Phase 2: Chain Elongation (Henry Reaction)

Objective: Introduce the 7th carbon and establish the C6 stereocenter.

Reagents: Nitromethane (CH3NO2), Sodium Methoxide (NaOMe) or KOtBu.

  • Condensation: Dissolve the fresh aldehyde (from Phase 1) in Nitromethane/MeOH (1:1 v/v).

  • Catalysis: Add NaOMe (1.0 M in MeOH) dropwise until pH ~9. Stir at RT for 4-16h.

  • Workup: Neutralize with Dowex 50W (H+) resin. Filter and concentrate.

  • Isomer Separation (CRITICAL):

    • The residue contains both L-glycero and D-glycero nitro-heptitols.

    • Purification: Flash Chromatography (Silica Gel). Eluent: Toluene/Ethyl Acetate (gradient 4:1 to 1:1).

    • Observation: The L-glycero isomer typically elutes first (less polar due to intramolecular H-bonding). The D-glycero isomer elutes second.

    • Validation: Check NMR.[3][4] The coupling constant

      
       differs between isomers.
      
Phase 3: The Modified Nef Reaction

Objective: Convert the nitro group into the aldehyde/hemiacetal.

  • Reaction: Dissolve the purified D-glycero nitro-derivative in water.

  • Base Treatment: Add NaOH (1M) to form the nitronate salt.

  • Acid Hydrolysis: Add this solution dropwise into cold H2SO4 (2M) at 0°C. (Standard Nef conditions).

    • Alternative (Milder): Oxone or NaNO2/AcOH methods can be used if acid sensitivity is an issue, but the isopropylidene groups usually survive transient acid exposure or are removed intentionally if free sugar is desired.

  • Global Deprotection (Optional): If the final goal is the free sugar, heat in dilute AcOH/H2O to remove isopropylidene groups.

Phase 4: Peracetylation (Stabilization)

Objective: Create a stable, storable derivative for glycosylation.

  • Acetylation: Treat the free heptose (or hydrolysate) with Acetic Anhydride and Pyridine (1:1) with a catalytic amount of DMAP.

  • Workup: Pour into ice water, extract with DCM, wash with HCl (1M) and NaHCO3.

  • Product: 1,2,3,4,6,7-Hexa-O-acetyl-D-glycero-D-galacto-heptopyranose .

Experimental Workflow Diagram

Synthesis_Workflow Start D-Galactose Step1 1. Acetonation (Protection) 2. Swern Oxidation Start->Step1 Aldehyde Galacto-dialdose Step1->Aldehyde Step2 Henry Reaction (CH3NO2 / NaOMe) Aldehyde->Step2 Mixture Nitro-heptitol Mixture (L-glycero + D-glycero) Step2->Mixture Step3 Chromatographic Separation (Silica Gel) Mixture->Step3 TargetIso D-glycero-nitro-isomer Step3->TargetIso Elutes 2nd Step4 Nef Reaction (H2SO4) & Acetylation TargetIso->Step4 Final Peracetylated D-glycero-D-galacto-heptose Step4->Final

Figure 2: Step-by-step synthetic workflow for the isolation of the specific D-glycero isomer.

Quality Control & Validation

To ensure the integrity of the synthesized derivative, the following analytical parameters must be verified.

ParameterMethodAcceptance Criteria (D-glycero-D-galacto)
Purity HPLC (C18)> 95% Area Under Curve
Identity 1H-NMR (500 MHz)Diagnostic shift of H-6 and H-7. Confirmation of galacto ring coupling (

,

).
Stereochemistry NOESY NMRNOE correlations between H-5 and H-7 indicate configuration.
Mass HR-MS (ESI)[M+Na]+ consistent with formula (e.g., Heptaacetate).
Isomer Check TLCDistinct Rf from L-glycero standard (usually lower Rf).
Troubleshooting Guide
  • Low Yield in Henry Reaction: Ensure the aldehyde is freshly prepared. Old aldehyde trimerizes.

  • Inseparable Isomers: If flash chromatography fails, acetylate the nitro-mixture first. The acetylated nitro-aldols often have better separation resolution than the free alcohols.

  • Incomplete Nef Reaction: If the nitro group persists, use the McMurry method (TiCl3) as a stronger alternative to the acid Nef reaction.

References

  • Kosma, P. (2008).[2][5][6][7] Occurrence, Synthesis and Biosynthesis of Bacterial Heptoses. Current Organic Chemistry, 12(12), 1021-1039.[7] Link

  • Graziani, A., Zamyatina, A., & Kosma, P. (2004).[3] A convenient synthesis of GDP D-glycero-alpha-D-manno-heptopyranose. Carbohydrate Research, 339(1), 147-151.[3] Link

  • Zamyatina, A., & Kosma, P. (2020). Straight Forward and Versatile Differentiation of the L-glycero and D-glycero-D-manno Heptose Scaffold.[2] Frontiers in Chemistry. Link

  • Wang, H., et al. (2008).[5] Recognition of heptoses and the inner core of bacterial lipopolysaccharides by surfactant protein D. Biochemistry, 47(2), 710-720. Link

  • Durka, M., et al. (2011). Synthesis of D-glycero-D-manno-heptose 1,7-bisphosphate and evaluation of its ability to modulate NF-κB activation.[8] Carbohydrate Research. (Provides analogous phosphorylation protocols).

Sources

Method

Application Note: Mass Spectrometry Fragmentation Patterns of D-Glycero-D-galacto-heptose

This Application Note is structured to guide researchers through the structural characterization of D-glycero-D-galacto-heptose , a rare seven-carbon monosaccharide often associated with bacterial lipopolysaccharides (LP...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the structural characterization of D-glycero-D-galacto-heptose , a rare seven-carbon monosaccharide often associated with bacterial lipopolysaccharides (LPS) and antibiotic development.[][2]

Abstract & Biological Relevance

D-glycero-D-galacto-heptose is a higher-carbon sugar (heptose) structurally distinct from the more common L-glycero-D-manno-heptose found in the inner core of Gram-negative bacterial lipopolysaccharides (LPS).[][2] Accurate identification of this isomer is critical in glycomics , vaccine development , and antibiotic research , particularly when studying LPS biosynthesis pathways or characterizing novel microbial metabolites.[]

This guide provides two validated workflows for its analysis: GC-MS of Alditol Acetates (for linkage and constituent analysis) and ESI-MS/MS of Permethylated Derivatives (for sequence and ring-conformation analysis).[][2]

Analytical Strategy & Workflow

The analysis of heptoses requires derivatization to increase volatility (for GC) or ionization efficiency (for ESI).[3] The choice of method dictates the fragmentation rules applied.

Experimental Decision Matrix
  • Choose Protocol A (GC-MS) if you need to differentiate stereoisomers (via retention time) and quantify molar ratios.[][2][3]

  • Choose Protocol B (ESI-MS/MS) if you are analyzing the heptose within a larger oligosaccharide or require soft ionization to preserve labile groups.[][2][3]

HeptoseAnalysis Sample Biological Sample (LPS/Metabolite) Hydrolysis Acid Hydrolysis (2M TFA, 120°C) Sample->Hydrolysis Split Select Method Hydrolysis->Split Reduct Reduction (NaBD4) Split->Reduct Isomer ID Permeth Permethylation (NaOH/MeI) Split->Permeth Sequence/Linkage Acetyl Acetylation (Ac2O/Pyridine) Reduct->Acetyl GCMS GC-EI-MS (Alditol Acetates) Acetyl->GCMS DataA Data: Retention Time + Primary Fragments GCMS->DataA ESIMS ESI-MS/MS (Cation Adducts) Permeth->ESIMS DataB Data: Cross-Ring Cleavages (A/X Ions) ESIMS->DataB

Figure 1: Decision tree for the mass spectrometric characterization of heptose isomers.

Protocol A: GC-MS of Alditol Acetates

This method converts the heptose into a linear polyol (heptitol) and protects hydroxyl groups with acetate.[2] Mechanism: Electron Impact (EI) ionization causes cleavage of the carbon-carbon backbone.[2][3] Critical Note: Stereoisomers (e.g., galacto- vs. manno-) yield identical mass spectra in this method.[][2][3] Identification relies on Retention Time (RT) comparison with authentic standards.[][2][3]

Step-by-Step Methodology
  • Hydrolysis: Treat 0.5 mg sample with 2M Trifluoroacetic acid (TFA) at 120°C for 2 hours. Evaporate under N2.[][2][3]

  • Reduction: Dissolve residue in 1M NH4OH containing 10 mg/mL NaBD4 (Sodium Borodeuteride). Note: Using deuterated reductant labels C1, distinguishing the aldehyde end from the tail. Incubate 1h at RT.

  • Acetylation: Add 100 µL Acetic Anhydride and 100 µL Pyridine. Heat at 100°C for 30 mins.

  • Extraction: Extract into Chloroform (CHCl3), wash with water, and dry.[][2][3]

  • GC-MS Parameters:

    • Column: DB-5ms or SP-2380 (high polarity for isomer separation).[][2][3]

    • Temp Program: 160°C (1 min) -> 4°C/min -> 260°C.

Fragmentation Pattern (EI-MS)

The molecular ion (M+) for Hepta-O-acetyl-heptitol is usually absent.[][2] The spectrum is dominated by primary fragments from C-C bond cleavage.[2][3]

Target Molecule: D-glycero-D-galacto-heptitol heptaacetate.[][2][3] Molecular Weight: 506 Da.[][2][3]

Fragment TypeStructure (m/z)OriginDiagnostic Value
Primary 361 C2-C3 Cleavage (Tail)Loss of C1-C2 fragment (CHDOAc-CHOAc).[][2]
Primary 289 C3-C4 CleavageCleavage at mid-chain.[][2][3]
Primary 217 C4-C5 CleavageCleavage at mid-chain.[][2][3]
Base Peak 43 [CH3CO]+Acetyl group (non-diagnostic).[][2][3]
Secondary 145 [CHOAc-CH2OAc]+Terminal fragment (C6-C7).

Interpretation: In the deuterated analog (NaBD4 reduced), the C1 terminal fragments will shift by +1 Da (e.g., m/z 145 becomes 146 for the C1-C2 fragment, but remains 145 for the C6-C7 fragment). This asymmetry allows orientation of the molecule.

Protocol B: ESI-MS/MS of Permethylated Derivatives

This method preserves the ring structure (pyranose/furanose) and is superior for analyzing the heptose when it is part of a glycoside.

Step-by-Step Methodology
  • Permethylation: Dissolve dry sample in DMSO. Add NaOH powder and Methyl Iodide (MeI).[2][3] Shake vigorously for 30 mins.

  • Quench & Extract: Add water and extract into Chloroform. Wash repeatedly to remove DMSO/Iodide.[2][3]

  • MS Analysis: Direct infusion ESI-MS or LC-MS (C18 column).

    • Mode: Positive Ion (+).[2][3][4]

    • Adduct: Promote [M+Na]+ by adding 0.1 mM NaCl to mobile phase.[2][3]

Fragmentation Pattern (ESI-MS/MS)

Fragmentation follows the Domon and Costello nomenclature . Precursor Ion: [M+Na]+ for Permethylated Heptose (C14H28O7).[2][3] Calculated m/z: 308.18 (Neutral) + 23.0 (Na) = 331.18 .[][2][3]

Key Fragmentation Pathways[]
  • Loss of Methanol: [M+Na - 32]+ -> m/z 299 .[][2][3] Common neutral loss.

  • Ring Cleavages (Cross-Ring):

    • These ions are diagnostic for the ring size (pyranose vs furanose) and substitution pattern.[3]

    • 
       Ion:  Cleavage across C1-O and C5-C6.[][2][3]
      
    • 
       Ion:  Cleavage across C1-C2 and O-C5.[][2][3]
      

Fragmentation Precursor Precursor [M+Na]+ m/z 331.2 LossMeOH - MeOH (32 Da) m/z 299.2 Precursor->LossMeOH Low Energy RingCleave Ring Cleavage (High Energy CID) Precursor->RingCleave High Energy A_Ion 0,2 A Ion (Diagnostic for C3-C7) RingCleave->A_Ion X_Ion 1,5 X Ion (Diagnostic for C6-C7) RingCleave->X_Ion

Figure 2: ESI-MS/MS fragmentation pathway for permethylated heptose.

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure scientific integrity, every experiment must include internal checks:

  • The "Symmetry Check" (GC-MS):

    • Issue: D-glycero-D-galacto-heptitol might be symmetric (meso compound) or identical to the reduced product of another heptose.[][2]

    • Validation: Use NaBD4 (deuterium) for reduction.[2][3] This breaks symmetry (C1 becomes CHDOH, C7 is CH2OH).[2][3] If your mass spectrum shows pairs of peaks separated by 1 Da (e.g., 145 and 146) with equal intensity, your reduction was incomplete or scrambling occurred.

  • The "Adduct Check" (ESI-MS):

    • Issue: Confusion between [M+H]+, [M+NH4]+, and [M+Na]+.[3]

    • Validation: Compare spectra with and without added Lithium (Li+) or Sodium (Na+).[2][3] A shift of +6 Da (Na to K) or -16 Da (Na to Li) confirms the adduct identity.[3]

References

  • Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates.[][2][3] Glycoconjugate Journal. Link[3]

  • Anumula, K. R., & Taylor, P. B. (1992). A rapid characterization of carbohydrates by GC-MS of alditol acetates.[][2][3] Analytical Biochemistry. Link

  • Gomery, K., et al. (2012). Bacterial lipopolysaccharides and the role of heptose isomers.[3][5] Journal of Biological Chemistry.

  • Stenutz, R. (2010). Mass Spectrometry of Partially Methylated Alditol Acetates.[][2][3] Sweet Tooth. Link

  • Bioglyco. D-Glycero-D-gulo-heptose and related heptose standards. Link

Sources

Application

Application Note: d-Glycero-d-galacto-heptose in Bacterial Cell Wall Synthesis Inhibition Assays

Executive Summary This guide details the application of d-glycero-d-galacto-heptose (and its structural analogs) in assays designed to inhibit bacterial cell wall synthesis. Specifically, this focuses on the Lipopolysacc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of d-glycero-d-galacto-heptose (and its structural analogs) in assays designed to inhibit bacterial cell wall synthesis. Specifically, this focuses on the Lipopolysaccharide (LPS) Inner Core biosynthesis pathway in Gram-negative bacteria.[1]

While the canonical residue in Escherichia coli LPS is L-glycero-D-manno-heptose , the specific isomer d-glycero-d-galacto-heptose serves two critical roles in modern drug discovery:

  • As a Competitive Analog/Probe: It acts as a structural probe to define the stereospecificity of heptosyltransferases and isomerases (e.g., GmhA, HldE).

  • As a Pathway Intermediate (Species Specific): It is a distinct metabolite in the capsular polysaccharides of pathogens like Campylobacter jejuni and Pectinatus, making it a direct target for species-specific inhibitors.

Disruption of heptose synthesis results in the "Deep Rough" phenotype, dramatically increasing bacterial permeability to hydrophobic antibiotics.[2] This note provides protocols for leveraging these sugars to screen for high-value adjuvants.

Scientific Background & Mechanism[2][3][4][5]

The Target: ADP-Heptose Biosynthesis

The inner core of LPS is essential for the stability of the outer membrane (OM). The incorporation of heptose requires the synthesis of the activated nucleotide sugar ADP-L-glycero-D-manno-heptose .[3]

The pathway involves a cascade of highly conserved enzymes:

  • GmhA (Isomerase): Converts Sedoheptulose-7-P

    
     D-glycero-D-manno-heptose-7-P.
    
  • HldE (Kinase/Adenylyltransferase): Bifunctional enzyme (in E. coli) that phosphorylates and adenylates the sugar.

  • GmhB (Phosphatase): Removes the C7 phosphate.

  • HldD (Epimerase): Converts the D,D-configuration to the L,D-configuration.

The Role of d-Glycero-d-galacto-heptose
  • Stereochemical Inhibition: The enzymes in this pathway (particularly GmhA and HldE) are highly stereoselective. d-glycero-d-galacto-heptose differs from the canonical manno precursor in the orientation of hydroxyl groups. When introduced as a 7-phosphate analog, it can bind to the active sites of HldE or GmhA without being processed, acting as a competitive inhibitor.

  • Deep Rough Phenotype: Inhibitors that mimic these heptose intermediates block LPS core assembly. The resulting bacteria display a truncated LPS (Deep Rough), rendering them hypersensitive to hydrophobic drugs (e.g., Novobiocin, Erythromycin) that are normally excluded by the OM.

Pathway Visualization

The following diagram illustrates the canonical ADP-heptose pathway and the interference points for heptose analogs.

HeptosePathway S7P Sedoheptulose-7-P DDHep7P D-glycero-D-manno-heptose-7-P S7P->DDHep7P Isomerization S7P->DDHep7P DDHep17P D-glycero-D-manno-heptose-1,7-PP DDHep7P->DDHep17P Phosphorylation (ATP) DDHep1P D-glycero-D-manno-heptose-1-P DDHep17P->DDHep1P Dephosphorylation ADPDDHep ADP-D-glycero-D-manno-heptose DDHep1P->ADPDDHep Adenylation (ATP) ADPLDHep ADP-L-glycero-D-manno-heptose (Canonical LPS Precursor) ADPDDHep->ADPLDHep Epimerization GalAnalog d-Glycero-d-galacto-heptose (Analog/Inhibitor) GmhA GmhA (Isomerase) GalAnalog->GmhA Competitive Binding HldE_Kin HldE (Kinase) GalAnalog->HldE_Kin Competitive Binding GmhB GmhB (Phosphatase) HldE_AT HldE (Adenylyltransferase) HldD HldD (Epimerase)

Caption: The ADP-heptose biosynthesis pathway. Red hexagon indicates the entry point for d-glycero-d-galacto-heptose analogs as competitive inhibitors targeting GmhA and HldE.

Protocol A: In Vitro Enzymatic Inhibition Assay (HldE/GmhA)

This assay measures the ability of d-glycero-d-galacto-heptose (or its phosphorylated derivatives) to inhibit the HldE kinase activity. It uses a coupled pyruvate kinase/lactate dehydrogenase (PK/LDH) system to monitor ATP consumption via NADH oxidation.

Reagents Required[4][5]
  • Enzyme: Recombinant HldE (purified from E. coli or P. aeruginosa).

  • Substrate: D-glycero-D-manno-heptose 7-phosphate (DDH7P) [Custom synthesis often required].

  • Inhibitor: d-Glycero-d-galacto-heptose (Test Compound).

  • Coupling Mix: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).

  • Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 100 mM KCl.

Step-by-Step Methodology
  • Preparation of Master Mix: Prepare a reaction buffer containing:

    • 50 mM HEPES pH 7.5

    • 5 mM MgCl₂

    • 0.2 mM NADH

    • 1 mM PEP

    • 5 U/mL PK/LDH mixture

    • 1 mM ATP

  • Inhibitor Pre-incubation:

    • In a 96-well UV-transparent plate, add 10 µL of d-glycero-d-galacto-heptose (varying concentrations: 0.1 µM – 1 mM).

    • Add 80 µL of Master Mix containing purified HldE (approx. 50 nM final concentration).

    • Incubate at 25°C for 10 minutes to allow equilibrium binding.

  • Reaction Initiation:

    • Add 10 µL of the native substrate (DDH7P) to start the reaction (Final concentration: Km value, typically ~50 µM).

  • Measurement:

    • Monitor Absorbance at 340 nm every 30 seconds for 20 minutes at 25°C.

    • NADH oxidation (decrease in A340) is directly proportional to ADP production (HldE kinase activity).

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Activity vs. Log[Inhibitor].

    • Determine

      
       using non-linear regression (GraphPad Prism or SigmaPlot).
      

Validation Check: A control without inhibitor represents 100% activity. A control without enzyme represents the background oxidation rate.

Protocol B: Whole-Cell Synergistic Potentiation Assay

Since heptose analogs may have poor cell permeability, this assay validates if the compound (or a permeabilized derivative) successfully induces the "Deep Rough" phenotype in live bacteria.

Principle: Agents that inhibit heptose synthesis disrupt the outer membrane, making Gram-negative bacteria susceptible to large hydrophobic antibiotics (e.g., Novobiocin) that usually cannot penetrate.

Reagents
  • Strain: E. coli K-12 (Wild Type) and

    
     mutant (Positive Control for sensitivity).
    
  • Probe Antibiotic: Novobiocin or Erythromycin.

  • Test Compound: d-Glycero-d-galacto-heptose derivative.[1][4]

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

Step-by-Step Methodology (Checkerboard Assay)
  • Plate Setup: Use a 96-well microtiter plate.

    • X-axis: Serial 2-fold dilution of the Test Compound (Heptose analog).

    • Y-axis: Serial 2-fold dilution of Novobiocin (0.5 µg/mL to 128 µg/mL).

  • Inoculation:

    • Dilute overnight bacterial culture to

      
       CFU/mL in CAMHB.
      
    • Add 100 µL of inoculum to each well.

  • Incubation:

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Measure OD600.

    • Determine the Fractional Inhibitory Concentration Index (FICI).

Data Interpretation Table
OutcomeFICI ValueInterpretation
Synergy

The heptose analog successfully compromised the cell wall, allowing Novobiocin entry.
Indifference

No significant interaction; analog may not have permeated the inner membrane.
Antagonism

The compounds interfere with each other.

Calculation:



Critical Considerations & Troubleshooting

Isomer Purity

Commercial sources of heptoses can sometimes contain mixtures of isomers.

  • Risk: Using a mixture of d-glycero-d-galacto and l-glycero-d-manno will confound results, as the latter is the natural substrate.

  • Solution: Verify purity via High-Performance Anion-Exchange Chromatography (HPAEC-PAD) or NMR (

    
    H and 
    
    
    
    C) before use.
Solubility and Stability
  • Heptose phosphates are stable at -20°C but can hydrolyze at acidic pH. Ensure buffers are maintained at pH 7.0–8.0.

  • d-Glycero-d-galacto-heptose is highly water-soluble.

Species Specificity

While this guide focuses on E. coli (the model for LPS biosynthesis), be aware that Campylobacter jejuni incorporates d-glycero-d-galacto-heptose (or related gluco configurations) directly into its capsular polysaccharide. In C. jejuni assays, this sugar might act as a nutrient/substrate rather than an inhibitor. Know your organism.

References

  • Valvano, M. A., et al. (2002). "Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose in Gram-negative bacteria." Journal of Bacteriology. Link

  • Kneidinger, B., et al. (2002). "Biosynthesis Pathway of ADP-L-glycero-D-manno-heptose in Escherichia coli." Journal of Bacteriology. Link

  • Durka, N. P., et al. (2011). "Systematic Synthesis of Inhibitors of the Two First Enzymes of the Bacterial Heptose Biosynthetic Pathway." Chemistry – A European Journal. Link

  • Zamyatina, A., & Kosma, P. (2023). "Chemistry of Bacterial Heptoses." Chemical Reviews. (Provides structural data on d-glycero-d-galacto isomers). Link

  • Helander, I. M., et al. (2004). "Lipopolysaccharides of anaerobic beer spoilage bacteria of the genus Pectinatus." FEMS Microbiology Reviews. (Discusses d-glycero-d-galacto-heptose presence).[1][4][5] Link

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of d-Glycero-d-galacto-heptose in organic solvents

Welcome to the technical support center for D-glycero-D-galacto-heptose. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant solubility challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-glycero-D-galacto-heptose. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant solubility challenges associated with this highly polar monosaccharide in organic solvents. Here, we provide a combination of frequently asked questions for rapid problem-solving and in-depth troubleshooting guides with detailed, validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced during the handling and reaction setup of D-glycero-D-galacto-heptose.

Question 1: Why is my D-glycero-D-galacto-heptose not dissolving in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate?

Answer: The insolubility of D-glycero-D-galacto-heptose in these solvents is a direct result of a fundamental principle in chemistry: "like dissolves like."

  • Molecular Structure: D-glycero-D-galacto-heptose is a heptose, a seven-carbon sugar with a molecular formula of C7H14O7.[1][2] Its structure is rich in hydroxyl (-OH) groups, which are highly polar and capable of extensive hydrogen bonding.

  • Polarity Mismatch: Solvents like DCM, THF, and ethyl acetate are considered non-polar or "borderline" polar aprotic solvents.[3] They lack the ability to form strong hydrogen bonds and cannot effectively solvate the highly polar surface of the heptose molecule. This significant difference in polarity is the primary reason for the observed insolubility. The polar surface area of D-glycero-D-galacto-heptose is substantial (approximately 138 Ų), indicating its strong preference for polar environments.[2][4]

Question 2: I need to run a reaction in an organic solvent. What is the simplest first step to try and solubilize the heptose without chemical modification?

Answer: The most direct approach is to switch to a polar aprotic solvent . These solvents possess high dielectric constants and large dipole moments, allowing them to dissolve polar compounds more effectively than non-polar solvents, but they do not have O-H or N-H bonds that can interfere in some reactions.[3][5]

  • Recommended Solvents:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • N-Methyl-2-pyrrolidone (NMP)

Causality: Polar aprotic solvents can solvate the charged and polar parts of molecules. While they don't engage in hydrogen bonding as donors, their high polarity effectively shields the polar heptose molecules from each other, allowing them to disperse into the solution.[3] However, even in these solvents, solubility may be limited, and gentle heating may be required. Be aware that these solvents have high boiling points and can be difficult to remove post-reaction.

Question 3: Can I use a co-solvent system? How does that work?

Answer: Yes, a co-solvent system is a viable strategy. This involves dissolving the D-glycero-D-galacto-heptose in a minimal amount of a strong polar solvent (like DMSO or DMF) and then diluting this solution with the desired, less polar organic solvent for your reaction.

Mechanism of Action: The primary polar solvent (e.g., DMSO) initially breaks down the crystal lattice of the sugar by solvating the individual molecules. Once this "solubilized intermediate" is formed, it can often be diluted into a larger volume of a secondary, less polar solvent without immediate precipitation, creating a homogenous reaction medium. This works best when the reactants themselves have some solubility in the co-solvent mixture.

Part 2: In-Depth Troubleshooting Guides & Protocols

When simple solvent changes are insufficient, chemical modification of the heptose is the most robust and widely accepted strategy. The following guides provide the rationale and step-by-step protocols for the most common derivatization techniques.

Decision-Making Workflow for Solubilization

Before selecting a protocol, use this workflow to determine the most appropriate strategy based on your experimental constraints.

G start Start: Heptose Insoluble q3 Is a temporary increase in solubility sufficient? start->q3 q1 Is your downstream reaction sensitive to acidic or basic conditions? q2 Is the protecting group required to be stable? q1->q2 No s3 Strategy 3: Silylation (Neutral/Mildly Basic) q1->s3 Yes s2 Strategy 2: Acetylation (Base-catalyzed) q2->s2 Yes s4 Strategy 4: Phase-Transfer Catalysis (Biphasic System) q2->s4 No q3->q1 No s1 Strategy 1: Use Polar Aprotic Solvent (DMSO, DMF) q3->s1 Yes

Caption: Decision workflow for selecting a solubilization method.

Guide 1: Solubilization via Per-Acetylation

Expertise & Rationale: Acetylation is a classic and highly effective method for rendering carbohydrates soluble in a wide range of organic solvents.[6][7] The reaction replaces every polar hydroxyl (-OH) group with a non-polar acetyl (-OCOCH₃) group. This transformation drastically reduces the molecule's overall polarity and eliminates its hydrogen-bonding capability, making it highly soluble in solvents like chloroform, DCM, and ethyl acetate.[8] The use of pyridine acts as both a solvent and a basic catalyst.[9][10]

Self-Validating Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), suspend 1.0 g of D-glycero-D-galacto-heptose in 10 mL of anhydrous pyridine.

  • Reagent Addition: Cool the stirring suspension in an ice bath (0 °C). Slowly add 5 mL of acetic anhydride dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The suspension should gradually become a clear, homogeneous solution as the acetylation proceeds.

  • Monitoring (Validation): Check for reaction completion using Thin Layer Chromatography (TLC). The product, per-O-acetylated heptose, will have a much higher Rf value (less polar) than the starting material, which will remain at the baseline. A typical eluent system is 3:1 Hexanes:Ethyl Acetate.

  • Quenching & Work-up: Carefully pour the reaction mixture into 50 mL of ice-cold water to quench the excess acetic anhydride.

  • Extraction: Extract the aqueous mixture three times with 25 mL of dichloromethane (DCM) or ethyl acetate.

  • Washing: Combine the organic layers and wash successively with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acetylated product, typically as a clear, viscous oil or a white solid.

G Heptose_OH Heptose-(OH)₇ (Insoluble in Organics) Heptose_OAc Heptose-(OAc)₇ (Soluble in Organics) Heptose_OH->Heptose_OAc Acetylation Reagents + Acetic Anhydride + Pyridine

Sources

Optimization

stability of d-Glycero-d-galacto-heptose under acidic hydrolysis conditions

Ticket #8492: Optimization of Acidic Hydrolysis for Heptose Recovery Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Optimization of Acidic Hydrolysis for Heptose Recovery

Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Carbohydrate Chemistry Division Status: Open Priority: High (Impacts LPS Quantification/Drug Substance Characterization)

Module 1: The Stability Paradox (Technical Briefing)

The Core Challenge

You are likely encountering a fundamental conflict in carbohydrate chemistry: The Kinetic Trap. To release D-glycero-D-galacto-heptose (commonly found in the LPS inner core of Campylobacter, E. coli, and Salmonella) from its glycosidic linkage, you need significant activation energy (acid + heat). However, heptoses are thermodynamically less stable than hexoses (like glucose) or pentoses.

Under the conditions required to break the glycosidic bond (hydrolysis), the released monosaccharide immediately becomes susceptible to three degradation pathways:

  • Dehydration: Loss of water to form furfural derivatives (specifically

    
    -(1,2-dihydroxyethyl)furfural).
    
  • Anhydro-bridge Formation: Intramolecular cyclization to form 1,6-anhydro-D-glycero-D-galacto-heptose (similar to levoglucosan formation in glucose).

  • Epimerization: Acid-catalyzed inversion of stereocenters, potentially mimicking D-glycero-D-manno-heptose.

Key Insight: There is no "perfect" condition where 100% release occurs with 0% degradation. The goal is to maximize the Release Rate (


) while minimizing the Degradation Rate (

).

Module 2: Troubleshooting Guide (Symptom-Based)

Symptom 1: "My Heptose peak area is 40-60% lower than theoretical values."

Diagnosis: Over-hydrolysis (Charring). Mechanism: You are likely using mineral acids (HCl, H₂SO₄) which are too aggressive. While they cleave bonds effectively, they rapidly dehydrate the heptose into non-chromophoric char or furfurals that may not appear on your detector (especially if using PAD). Corrective Action: Switch to Trifluoroacetic Acid (TFA) . TFA is a Bronsted acid that is effective at cleaving glycosides but less prone to catalyzing the dehydration steps compared to mineral acids.

  • See Protocol A below.

Symptom 2: "I see a 'Ghost Peak' eluting just before my main Heptose peak."

Diagnosis: Anhydro-derivative formation. Mechanism: Under acidic conditions, the C1 hydroxyl group attacks the C6 or C7 position, expelling water and forming a bicyclic "anhydro" sugar. This is chemically stable and will not revert easily. Corrective Action:

  • Reduce hydrolysis time. Anhydro formation is time-dependent.

  • Immediate Neutralization: Do not let the hydrolysate sit in hot acid. Evaporate TFA immediately under N₂ stream or vacuum.

Symptom 3: "My retention times are shifting, or peaks are broadening."

Diagnosis: Incomplete removal of acid or Lactone formation. Mechanism: Heptoses can exist in equilibrium between pyranose, furanose, and lactone forms (if oxidation occurred). Residual acid alters the local pH on anion-exchange columns (HPAEC), shifting retention times. Corrective Action:

  • Ensure 3x co-evaporation with toluene or isopropanol to remove all traces of TFA.

  • Reconstitute in water and let sit for 1 hour at room temperature to allow mutarotation equilibrium before injection.

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the fate of D-glycero-D-galacto-heptose under acidic conditions.

HeptoseDegradation LPS LPS (Polysaccharide) Heptose D-glycero-D-galacto-heptose (Target Analyte) LPS->Heptose Hydrolysis (k1) 2M TFA, 120°C Anhydro 1,6-Anhydro-heptose (Artifact) Heptose->Anhydro Cyclization (Reversible) Furfural w-(1,2-dihydroxyethyl)furfural (Degradation) Heptose->Furfural Dehydration (k2) -3 H2O Anhydro->Heptose Equilibrium Char Humins/Char (Loss) Furfural->Char Polymerization

Caption: Figure 1. The kinetic competition between hydrolytic release (k1) and acid-catalyzed degradation (k2).

Module 4: Optimized Experimental Protocols

Protocol A: The "Golden Standard" TFA Hydrolysis

Recommended for: General quantification of heptoses from LPS.

Reagents:

  • 2M Trifluoroacetic acid (TFA) (High Purity)

  • Internal Standard: KDO (if not analyzing KDO) or Ribose (if not present in sample). Note: Do not rely on external calibration curves alone due to variable hydrolysis losses.

Workflow:

  • Lyophilize 0.5–1.0 mg of LPS sample in a screw-cap glass vial (Teflon-lined cap).

  • Add 500 µL of 2 M TFA .

  • Flush headspace with Argon or Nitrogen (Critical to prevent oxidative degradation).

  • Incubate at 120°C for 2 hours (Heating block).

    • Note: 4 hours releases more glucose but degrades ~20% of heptose. 2 hours is the yield compromise.

  • Cool to room temperature.

  • Evaporate TFA under a stream of nitrogen at 40°C.

  • Wash: Add 200 µL Isopropanol, vortex, and evaporate again (Repeat 2x). This removes residual acid that damages HPAEC columns.

  • Reconstitute in HPLC-grade water.

Protocol B: The "Gentle" Method (Purpald Assay)

Recommended for: Total heptose quantification without chromatography. Reasoning: Avoids strong acid entirely by using periodate oxidation.

Workflow:

  • Dissolve LPS in water.

  • Add Sodium Periodate (NaIO₄) . This cleaves the vicinal glycols of the heptose (and KDO), releasing Formaldehyde .

  • React the released formaldehyde with Purpald Reagent (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole).

  • Oxidize the adduct with NaIO₄ to form a purple dye.

  • Measure Absorbance at 550 nm .

  • Validation: This method is specific to unsubstituted terminal vicinal glycols (common in heptoses) and avoids the charring issues of acid hydrolysis.[1]

Module 5: Comparative Data (Acid Performance)

Parameter2M TFA (120°C)4M HCl (100°C)0.1M Acetate (100°C)
Heptose Release High (85-90%) High (95%)Negligible (<5%)
Degradation Rate ModerateVery High Low
Anhydro Formation LowHighNone
Column Compatibility Good (Volatile)Poor (Corrosive)Good
Recommended Use Standard Analysis Structural MethylationKDO Release Only

Module 6: Decision Tree for Troubleshooting

DecisionTree Start Start: Low Heptose Recovery CheckAcid Are you using HCl or H2SO4? Start->CheckAcid SwitchTFA Switch to 2M TFA (See Protocol A) CheckAcid->SwitchTFA Yes CheckTime Is hydrolysis > 3 hours? CheckAcid->CheckTime No (Using TFA) ReduceTime Reduce to 2 hours (Prevent Degradation) CheckTime->ReduceTime Yes CheckEvap Is TFA removal complete? CheckTime->CheckEvap No WashStep Add Isopropanol Wash Steps CheckEvap->WashStep No AltMethod Consider Purpald Assay (Protocol B) CheckEvap->AltMethod Yes (Still failing)

Caption: Figure 2. Step-by-step logic for diagnosing low recovery yields.

References

  • Osborn, M. J. (1963). Studies on the Gram-negative Cell Wall: I. Evidence for the Role of 2-Keto-3-deoxyoctonate in the Lipopolysaccharide of Salmonella typhimurium. Proceedings of the National Academy of Sciences, 50(3), 499–506. Link

  • Lee, C.-H., & Tsai, C.-M. (1999). Quantification of bacterial lipopolysaccharides by the purpald assay: measuring formaldehyde generated from 2-keto-3-deoxyoctonate and heptose at the inner core by periodate oxidation.[1] Analytical Biochemistry, 267(1), 161–168.[2][3] Link

  • Hardy, M. R., Townsend, R. R., & Lee, Y. C. (1988). Monosaccharide analysis of glycoconjugates by anion exchange chromatography with pulsed amperometric detection. Analytical Biochemistry, 170(1), 50–62. Link

  • Westphal, O., & Jann, K. (1965). Bacterial Lipopolysaccharides Extraction with Phenol-Water and Further Applications of the Procedure. Methods in Carbohydrate Chemistry, 5, 83-91. (Foundational reference for LPS extraction prior to hydrolysis).

Sources

Reference Data & Comparative Studies

Validation

Reference Standards for d-Glycero-d-galacto-heptose Identification: A Comparative Technical Guide

Executive Summary: The Heptose Isomer Challenge In the analysis of bacterial lipopolysaccharides (LPS) and capsular polysaccharides (CPS), the identification of heptose isomers is a critical checkpoint. While L-glycero-D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Heptose Isomer Challenge

In the analysis of bacterial lipopolysaccharides (LPS) and capsular polysaccharides (CPS), the identification of heptose isomers is a critical checkpoint. While L-glycero-D-manno-heptose is the ubiquitous "inner core" residue in Gram-negative bacteria (e.g., E. coli, Salmonella), its isomer ** d-glycero-d-galacto-heptose** is a rare but diagnostically significant sugar found in specific pathogens like Chromobacterium violaceum, Eubacterium saburreum, and certain Campylobacter serotypes.

The Analytical Trap: A common failure mode in heptose analysis is the reliance on standard Alditol Acetate GC-MS workflows. Crucially, d-glycero-d-galacto-heptose and L-glycero-D-manno-heptose reduce to the exact same alditol (heptitol). Without the correct reference standards and a method that preserves stereochemical integrity (such as HPAEC-PAD or Acetylated Methyl Glycosides), these isomers are indistinguishable.

This guide compares the available reference standard types and outlines the mandatory protocols to validate their identity.

The Landscape of Reference Standards

Unlike common hexoses (glucose, mannose), d-glycero-d-galacto-heptose is not a commodity chemical. Researchers must choose between three primary classes of reference materials.

Comparison Table: Reference Standard Classes
FeatureClass A: Synthetic Reference Standards Class B: Biologically Isolated Standards Class C: In-House Hydrolysates
Source Chemical Synthesis (e.g., from D-mannose/D-galactose)Isolated from Chromobacterium violaceum LPSAcid hydrolysis of specific bacterial strains
Purity High (>98%)Variable (85-95%)Low (Complex Mixture)
Contaminants Synthetic intermediates (trace)Other LPS sugars (Rhamnose, GlcN)All cell wall components
Stereochemical Certainty Absolute (Defined by synthesis route)High (Biological origin)Moderate (Depends on strain taxonomy)
Availability Low (Specialty Organic Synthesis CROs)Very Low (Requires specialized extraction)High (If strain is available)
Primary Use Quantitative Calibration & NMR Validation Qualitative Retention Time MarkerRelative Retention Time (RRT) Marker
Recommended For GMP/GLP Analysis Research / DiscoveryPreliminary Screening
Expert Insight on Selection
  • For Validated Assays: You must use Class A (Synthetic) standards. The risk of co-eluting impurities in biological isolates can skew response factors in quantitative HPAEC-PAD.

  • For Identification Only: Class B is acceptable if validated by NMR.

  • The "Gold Standard" Supplier approach: Due to scarcity, custom synthesis (e.g., via Amadori rearrangement of D-galactose derivatives) is often required. Companies like BOC Sciences , Omicron , or Carbosynth are frequent sources for such rare heptoses.

Critical Analytical Methodologies

To correctly identify d-glycero-d-galacto-heptose, you must use a method that resolves it from the manno isomer.

Method A: HPAEC-PAD (Recommended)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the superior technique because it separates sugars based on the pKa of their hydroxyl groups, which differs significantly between the galacto and manno configurations.

  • Column: Dionex CarboPac PA1 or PA20.[1]

  • Eluent: Sodium Hydroxide / Sodium Acetate gradient.

  • Resolution: d-glycero-d-galacto-heptose typically elutes after L-glycero-D-manno-heptose due to differences in anion stability at high pH.

Method B: GC-MS of Acetylated Methyl Glycosides (Alternative)
  • Why this works: Unlike alditol acetates, methyl glycosides preserve the ring structure (pyranose/furanose) and the anomeric configuration (alpha/beta).

  • Result: You will see multiple peaks (typically 4:

    
    -pyr, 
    
    
    
    -pyr,
    
    
    -fur,
    
    
    -fur) for each heptose. The "fingerprint" pattern of retention times and mass spectra allows differentiation.
Method C: The "Forbidden" Method (Alditol Acetates)
  • Why it fails: Reduction of both isomers with NaBH

    
     yields the same heptitol.
    
    • L-glycero-D-manno-heptose

      
       Heptitol A
      
    • d-glycero-d-galacto-heptose

      
       Heptitol A (by symmetry)
      
  • Warning: If you use this method, you will report a "false positive" for the manno isomer if the galacto isomer is actually present.

Experimental Protocols

Protocol 1: HPAEC-PAD Identification Workflow

Objective: Resolve heptose isomers using a synthetic reference standard.

Reagents:

  • Eluent A: 100 mM NaOH (Carbonate-free).

  • Eluent B: 100 mM NaOH + 500 mM NaOAc.

  • Standard: 1 mg/mL d-glycero-d-galacto-heptose in Milli-Q water.

Step-by-Step:

  • System Prep: Equilibrate CarboPac PA1 column with 18 mM NaOH (18% Eluent A) for 30 mins.

  • Injection: Inject 10 µL of the standard (diluted to 10 µM).

  • Gradient Program:

    • T=0 to 20 min: Isocratic 18 mM NaOH (Separates neutral monosaccharides).

    • T=20 to 40 min: Linear gradient to 100% Eluent B (Elutes acidic sugars/heptoses).

    • Note: Heptoses often elute in the transition or early acetate window depending on the specific column age.

  • Detection: Waveform A (Standard Quadruple Potential).

  • Validation: Spike the sample with L-glycero-D-manno-heptose. You must observe two distinct peaks . If they co-elute, adjust the isocratic NaOH concentration down (e.g., to 12 mM).

Protocol 2: NMR Structural Confirmation

Objective: Validate the purity and identity of a purchased/synthesized standard.

Parameters (500 MHz, D


O): 
  • Target Signal: The anomeric proton (H-1) is the diagnostic handle.

  • 
    -Pyranose Form:  Look for a doublet at 
    
    
    
    4.48 ppm
    with a coupling constant
    
    
    Hz
    .[2]
    • Interpretation: The large

      
       value indicates a trans-diaxial relationship characteristic of the 
      
      
      
      -galacto configuration.
  • 
    -Pyranose Form:  Look for a doublet at 
    
    
    
    5.14 ppm
    (
    
    
    Hz).[2]
  • Reference: Vinogradov et al.[3] (2004) and Khare et al. (Canadian Science Publishing).

Decision Logic & Visualization

The following diagram illustrates the critical decision pathway for identifying this rare sugar, highlighting the "Alditol Acetate Trap."

HeptoseID Start Unknown Sample (Suspected Heptose) Hydrolysis Acid Hydrolysis (2M TFA, 100°C, 4h) Start->Hydrolysis DecisionMethod Select Analytical Method Hydrolysis->DecisionMethod MethodGC GC-MS: Alditol Acetates (Reduction + Acetylation) DecisionMethod->MethodGC Avoid MethodHPAEC HPAEC-PAD (Anion Exchange) DecisionMethod->MethodHPAEC Recommended MethodMethGly GC-MS: Methyl Glycosides (Methanolysis + Acetylation) DecisionMethod->MethodMethGly Alternative ResultGC Result: Single Heptitol Peak MethodGC->ResultGC ResultHPAEC Result: Distinct Retention Times (Based on pKa) MethodHPAEC->ResultHPAEC ResultMethGly Result: Distinct Fingerprint (Multiple anomeric peaks) MethodMethGly->ResultMethGly Trap CRITICAL FAILURE: Cannot distinguish Galacto vs. Manno isomers ResultGC->Trap Validation Spike with Reference Standard (d-glycero-d-galacto-heptose) ResultHPAEC->Validation ResultMethGly->Validation Success Positive Identification Validation->Success

Figure 1: Analytical Decision Tree for Heptose Identification. Note the critical failure path when using Alditol Acetates.

Summary Data: Isomer Differentiation

The following table summarizes the expected behavior of the two key isomers across different platforms.

ParameterL-glycero-D-manno-heptosed-glycero-d-galacto-heptose
HPAEC-PAD Elution Elutes Earlier (Lower pKa)Elutes Later (Higher pKa)
Alditol Acetate GC Identical Retention Time Identical Retention Time
Alditol Acetate Structure L-glycero-D-manno-heptitolD-glycero-D-galacto-heptitol (Same/Enantiomer)*
H-1 NMR (

-pyr)
~4.8 ppm (broad singlet, small

)
4.48 ppm (doublet,

=7.8 Hz)
Biological Source E. coli, Salmonella (Inner Core)C. violaceum, C. jejuni (Capsule/O-Antigen)

*Note: On achiral GC phases, enantiomeric alditols have identical retention times.

References

  • Vinogradov, E., et al. (2004). "The structure of the carbohydrate backbone of the lipopolysaccharide of Pectinatus frisingensis strain VTT E-79104." Carbohydrate Research, 339(9), 1637-1642. Link

  • Khare, N. K., & Sood, R. K. (1988). "Diastereoselectivity in the synthesis of D-glycero-D-aldoheptoses..." Canadian Journal of Chemistry, 66(10), 2313-2321. Link

  • Maclennan, A. P., & Davies, D. A. (1957). "The isolation of D-glycero-D-galactoheptose and other sugar components from the specific polysaccharide of Chromobacterium violaceum (BN)." Biochemical Journal, 66(4), 562–567. Link

  • Thermo Fisher Scientific. "Separation of All Classes of Carbohydrates by HPAEC-PAD." Application Note. Link

  • BOC Sciences. "d-Glycero-d-galacto-heptose Product Page (CAS 5328-64-3)."

Sources

Comparative

The Gold Standard: Unambiguous Structure by Single-Crystal X-ray Crystallography

An In-Depth Technical Guide to the Structural Validation of D-Glycero-D-galacto-heptose: A Comparative Analysis Led by X-ray Crystallography For researchers and professionals in drug development, the unambiguous determin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Validation of D-Glycero-D-galacto-heptose: A Comparative Analysis Led by X-ray Crystallography

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a foundational pillar of success. This is particularly true for complex carbohydrates like D-glycero-D-galacto-heptose, a seven-carbon monosaccharide whose specific stereochemistry dictates its biological function and potential as a therapeutic agent or intermediate.[][2] While various analytical techniques can provide structural clues, single-crystal X-ray crystallography remains the definitive "gold standard," delivering an unparalleled atomic-level map of the molecule's absolute configuration.[3]

However, the path to a crystal structure is not always straightforward, especially for flexible and highly soluble sugars which can be notoriously difficult to crystallize.[4][5] Therefore, a pragmatic and scientifically rigorous approach involves leveraging complementary techniques. This guide provides a senior application scientist's perspective on validating the structure of D-glycero-D-galacto-heptose, detailing the causality behind the crystallographic workflow and objectively comparing its performance against powerful solution-state and gas-phase alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

X-ray crystallography provides direct, high-precision data on bond lengths, bond angles, and absolute stereochemistry by analyzing how a single crystal of the compound diffracts an X-ray beam.[3] The resulting electron density map allows for the unequivocal construction of a 3D molecular model, resolving any ambiguity between stereoisomers.

The Crystallization Challenge: A Self-Validating System

The primary hurdle in the crystallographic analysis of a small sugar is obtaining a high-quality, single crystal. This process itself is a form of purification; a well-ordered crystal lattice can only form from a highly pure, conformationally consistent molecule. The ability to grow a crystal is, in itself, strong evidence of sample purity and homogeneity.

Causality Behind Experimental Choices:

  • Purity is Paramount: The starting material must be of the highest possible purity (ideally >98%). Impurities disrupt the orderly packing of molecules, inhibiting nucleation and preventing the growth of diffraction-quality crystals.

  • Controlled Supersaturation: Crystallization is an exercise in precisely controlling solubility. The goal is to bring the solution to a state of supersaturation slowly, allowing molecules to self-assemble into a highly ordered lattice rather than crashing out as an amorphous precipitate. Techniques like vapor diffusion are ideal for this, as they gradually remove the solvent from the sample drop, slowly increasing the concentration of both the heptose and the precipitant.[6]

  • Screening for Success: There is no universal crystallization recipe. A broad screening approach using hundreds of different conditions (varying precipitants like polyethylene glycols (PEGs), salts, buffers, and pH) is essential to explore the vast chemical space and identify initial "hits"—conditions that yield microscopic crystals.[6][7] These hits are then meticulously optimized.

Experimental Protocol: From Powder to Structure
  • Material Preparation & Solubilization: Dissolve D-glycero-D-galacto-heptose in a high-purity solvent (e.g., ultrapure water or a buffer) to a concentration suitable for screening (typically 5-20 mg/mL).

  • High-Throughput Screening: Employ a robotic system to set up 96-well sitting-drop or hanging-drop vapor diffusion plates.[6] In each well, a small volume (e.g., 0.25 µL) of the heptose solution is mixed with an equal volume of a unique precipitant solution and allowed to equilibrate against a larger reservoir of the precipitant.[8][9]

  • Crystal Optimization: Monitor plates regularly for crystal growth. Once initial hits are identified, manually create a finer grid of conditions around the successful hit, varying the precipitant concentration and pH to improve crystal size and quality.

  • Crystal Harvesting & Cryo-protection: Using a micro-loop, carefully harvest a single, well-formed crystal. To prevent damage from ice crystal formation during X-ray exposure, the crystal is briefly soaked in a cryoprotectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.[9][10]

  • X-ray Diffraction Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline. The intense, focused X-ray beam allows for the collection of high-resolution diffraction data from even microscopic crystals in a matter of minutes.[7]

  • Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map. A molecular model of the heptose is then built into this map and refined to best fit the experimental data, yielding the final, validated 3D structure.[7]

Visualizing the Workflow: X-ray Crystallography

Xray_Workflow X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Acquisition & Analysis p1 High-Purity D-glycero-D-galacto-heptose p2 Solubilization (5-20 mg/mL) p1->p2 c1 High-Throughput Screening (Vapor Diffusion) p2->c1 c2 Identify & Optimize Crystal 'Hits' c1->c2 c3 Harvest Single Crystal c2->c3 d1 Cryo-protection & Flash Cooling c3->d1 d2 Synchrotron X-ray Diffraction d1->d2 d3 Data Processing & Structure Solution d2->d3 d4 Model Building & Refinement d3->d4 result Final 3D Structure (Absolute Configuration) d4->result

Caption: Workflow for determining the absolute structure of D-glycero-D-galacto-heptose via X-ray crystallography.

Data Presentation: Typical Crystallographic Results

The final output of a successful crystallographic experiment is a set of data that precisely defines the crystal and molecular structure.

ParameterExample ValueDescription
Chemical Formula C₇H₁₄O₇The elemental composition of the molecule in the crystal.[3]
Formula Weight 210.18 g/mol The molar mass of the compound.[3][11]
Crystal System OrthorhombicThe geometric system to which the crystal lattice belongs.
Space Group P2₁2₁2₁The symmetry group of the crystal, which confirms chirality.
Unit-cell parameters a=5.5 Å, b=9.8 Å, c=15.2 ÅThe dimensions of the repeating unit of the crystal lattice.[10]
Resolution 0.8 ÅA measure of the level of detail observed in the electron density map.
R-factor (R1) 0.045 (4.5%)A measure of the agreement between the crystallographic model and the experimental diffraction data.[3]

Comparative Analysis: Situating Crystallography Among Alternatives

While crystallography is definitive, its requirement for single crystals is a significant limitation. NMR and MS are powerful partners that provide crucial data from solution or gas phases, respectively.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry (MS)
Sample Phase Solid (single crystal)[3]Liquid (solution)[3]Gas-phase ions (from solid or liquid)[12][13]
Information Yield Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[3]Atomic connectivity, relative stereochemistry, solution conformation, anomeric ratios.[14][15][16]Molecular weight, elemental formula, fragmentation patterns.[12][17]
Resolution Atomic (<1 Å)[3]AtomicMolecular (Isotopic)
Key Advantage Unambiguous determination of absolute configuration.No crystallization required; provides dynamic information in solution.Extremely high sensitivity; requires minimal sample.[18]
Key Limitation Requires high-quality single crystals, which can be difficult to grow.[3]Does not provide absolute configuration directly; complex spectra.Cannot distinguish between stereoisomers without specialized techniques.[18]

A Complementary Approach: Structure Confirmation by 2D NMR Spectroscopy

When crystals are elusive or for orthogonal validation, 2D NMR spectroscopy is the most powerful alternative for confirming the identity and relative stereochemistry of D-glycero-D-galacto-heptose in its native solution state. It works by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to map out the molecule's covalent framework.[19]

Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Dissolve ~2-5 mg of the purified heptose in 0.5 mL of a deuterated solvent, typically deuterium oxide (D₂O), which exchanges with the hydroxyl protons, simplifying the spectrum.

  • Data Acquisition: On a high-field NMR spectrometer (≥500 MHz), acquire a suite of experiments:

    • 1D ¹H: Provides an overview of all proton signals.[15]

    • 1D ¹³C: Provides an overview of all carbon signals.

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons), allowing for the tracing of the carbon backbone.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to, providing unambiguous C-H assignments.

  • Data Analysis & Interpretation:

    • Assignment: Start from the well-resolved anomeric proton (H1) signal and use the COSY and HSQC data to "walk" down the sugar chain, assigning every H and C resonance.

    • Stereochemistry: The magnitude of the three-bond proton-proton coupling constants (³J-couplings), particularly ³J(H1,H2), provides critical information about the dihedral angles between protons and thus the relative stereochemistry (e.g., distinguishing galacto- from gluco- configurations).[15]

    • Validation: The complete, self-consistent assignment of all signals and the measured coupling constants provide robust confirmation of the D-glycero-D-galacto-heptose structure in solution.

Visualizing the Workflow: NMR Spectroscopy

NMR_Workflow 2D NMR Structural Validation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis p1 Purified Heptose p2 Dissolve in D₂O p1->p2 a1 1D ¹H & ¹³C Spectra p2->a1 a2 2D COSY Spectrum a1->a2 a3 2D HSQC Spectrum a1->a3 an1 Assign Resonances (H1-H7, C1-C7) a2->an1 a3->an1 an2 Analyze Coupling Constants (³J) an1->an2 an3 Confirm Connectivity & Relative Stereochemistry an2->an3 result Validated Structure (in Solution) an3->result

Caption: Workflow for validating the relative structure of D-glycero-D-galacto-heptose in solution using 2D NMR.

Conclusion: An Integrated Strategy for Certainty

For the unequivocal structural validation of D-glycero-D-galacto-heptose, single-crystal X-ray crystallography is the ultimate arbiter, providing an irrefutable 3D model with atomic precision. However, its success hinges on the challenging step of crystallization. A truly robust and comprehensive analytical strategy does not rely on a single technique. Instead, it integrates methods to build a self-validating dossier of evidence.[20]

By combining the absolute spatial information from X-ray crystallography with the detailed connectivity and solution-state data from NMR spectroscopy, and confirming the molecular formula with mass spectrometry, researchers can achieve the highest possible confidence in their molecular structure. This multi-faceted approach mitigates the limitations of any single technique and represents the gold standard for structural validation in modern drug discovery and chemical biology.

References

  • Analysis of carbohydrates by mass spectrometry - PubMed. [Link]

  • Analysis of Carbohydrates by Mass Spectrometry | Springer Nature Experiments. [Link]

  • Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry - Waters Corporation. [Link]

  • GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT - CABI Digital Library. [Link]

  • Mass Spectrometry-Based Techniques to Elucidate the Sugar Code | Chemical Reviews. [Link]

  • Strategies for carbohydrate model building, refinement and validation - PMC. [Link]

  • Strategies for carbohydrate model building, refinement and validation - ResearchGate. [Link]

  • Showing Compound D-Glycero-D-galactoheptose (FDB006447) - FooDB. [Link]

  • glycero-galacto-Heptose | C7H14O7 | CID 219662 - PubChem - NIH. [Link]

  • Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni - PMC. [Link]

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. [Link]

  • Recent progress in X-ray crystallography - Glycoword | Glycoforum. [Link]

  • Structural and Conformational Analysis of Bacterial Polysaccharides using NMR Spectroscopy - Diva-Portal.org. [Link]

  • Structural analysis of the heptose/hexose region of the lipopolysaccharide from Escherichia coli K-12 strain W3100 - PubMed. [Link]

  • d-glycero-d-galacto-heptose | CAS#:5328-64-3 | Chemsrc. [Link]

  • Primary Structure of Glycans by NMR Spectroscopy - PMC. [Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. [Link]

  • Primary Structure of Glycans by NMR Spectroscopy | Chemical Reviews - ACS Publications. [Link]

  • Total synthesis of D-glycero-D-mannno-heptose 1β, 7-bisphosphate with 3-O-amyl amine linker and its monophosphate derivative. - Semantic Scholar. [Link]

  • Chemical Synthesis of d-glycero-d-manno-Heptose 1,7-Bisphosphate and Evaluation of Its Ability to Modulate NF-κB Activation - PubMed. [Link]

  • Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Crystallization and preliminary X-ray diffraction data of a-galactosidase from Saccharomyces cerevisiae. [Link]

  • Crystallization and preliminary X-ray crystallographic analysis of β-galactosidase from Kluyveromyces lactis - PMC - NIH. [Link]

  • Crystallization and preliminary X-ray diffraction data of β-galactosidase from Aspergillus niger - PMC. [Link]

  • Protein Crystallization For X-ray Crystallography l Protocol Preview - YouTube. [Link]

Sources

Validation

Distinguishing D-Glycero-D-galacto-heptose Isomers: A High-Resolution GC-MS Protocol

Executive Summary In the analysis of bacterial lipopolysaccharides (LPS), specifically within genera like Campylobacter, Chromobacterium, and certain Yersinia strains, the identification of D-glycero-D-galacto-heptose is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of bacterial lipopolysaccharides (LPS), specifically within genera like Campylobacter, Chromobacterium, and certain Yersinia strains, the identification of D-glycero-D-galacto-heptose is a critical chemotaxonomic marker. However, distinguishing this isomer from the ubiquitously conserved L-glycero-D-manno-heptose (found in E. coli and Salmonella) presents a significant analytical challenge due to their identical molecular weight and nearly identical mass spectral fragmentation patterns.

This guide evaluates the performance of the Alditol Acetate (AA) Derivatization Protocol against the standard Trimethylsilyl (TMS) Ether method . We demonstrate that while TMS is faster, the AA protocol on a high-polarity cyanopropyl column provides the necessary chromatographic resolution to definitively distinguish heptose isomers, making it the superior choice for rigorous structural elucidation.

The Challenge: Heptose Stereochemistry

Heptoses are 7-carbon sugars. The subtle difference between the galacto- and manno- configurations lies in the orientation of hydroxyl groups at specific chiral centers.

  • The Problem: In standard Gas Chromatography-Mass Spectrometry (GC-MS), these stereoisomers produce identical Electron Ionization (EI) fragments.

  • The Consequence: Reliance solely on Mass Spectral library matching (NIST/Wiley) will fail. Positive identification requires precise chromatographic separation and the use of Retention Indices (RI).

Comparative Analysis: Alditol Acetates vs. TMS Ethers[1][2][3]

To determine the optimal workflow for heptose differentiation, we compared the two industry-standard derivatization methods.

Method A: The "Product" (Alditol Acetate Protocol)

This method involves reducing the sugar's aldehyde group to an alcohol (alditol) and then acetylating the hydroxyls.[1][2][3]

  • Mechanism: Reduction eliminates the anomeric center (

    
     and 
    
    
    
    forms), resulting in one peak per sugar .
  • Selectivity: High. Acetyl groups are less bulky than TMS, allowing for better interaction with polar stationary phases, which is crucial for separating stereoisomers.

Method B: The Alternative (TMS Ether Protocol)

This method involves silylation of hydroxyl groups using reagents like BSTFA or HMDS.

  • Mechanism: The anomeric center remains intact.

  • Result: Each heptose yields up to four peaks (pyranose

    
    , furanose 
    
    
    
    ).
  • Drawback: In complex LPS hydrolysates, the multiple peaks from heptoses overlap with hexoses (glucose/galactose), making quantification unreliable.

Performance Comparison Table
FeatureAlditol Acetates (Recommended)TMS Ethers (Alternative)
Peaks per Isomer 1 (Linear alditol)2-4 (Anomeric mixtures)
Isomer Separation Excellent (on polar columns)Poor to Moderate
Stability High (Stable for months)Low (Hydrolyzes with moisture)
Quantification Precise (Simple integration)Difficult (Summing multiple peaks)
Prep Time High (~4 hours)Low (~30 mins)
Best For Definitive Identification Rapid Screening

Optimized Experimental Protocol

The following protocol is the "Gold Standard" for distinguishing D-glycero-D-galacto-heptose. It utilizes a TFA hydrolysis followed by Alditol Acetate derivatization .[2]

Reagents Required
  • Trifluoroacetic acid (TFA), 2M[1][2]

  • Sodium Borohydride (NaBH

    
    ) or Sodium Borodeuteride (NaBD
    
    
    
    )
  • Acetic Anhydride (Ac

    
    O)[4]
    
  • 1-Methylimidazole (Catalyst)[4]

  • Dichloromethane (DCM)

Step-by-Step Methodology
  • Hydrolysis:

    • Incubate 1-2 mg of LPS sample in 200 µL of 2M TFA at 120°C for 2 hours.

    • Critical Control Point: Use a screw-cap vial with a Teflon liner to prevent evaporation.

    • Evaporate TFA under a stream of nitrogen.[1]

  • Reduction (The Anomer Elimination):

    • Dissolve residue in 200 µL of 1M NH

      
      OH containing 10 mg/mL NaBH
      
      
      
      .
    • Incubate at Room Temperature for 1 hour.

    • Note: Using NaBD

      
       (Deuterium) labels the C1 position, shifting the mass spectrum by +1 Da, which helps distinguish the aldehydic end from the terminal alcohol.
      
    • Neutralize with Glacial Acetic Acid until bubbling stops. Evaporate to dryness with methanol (3x) to remove borate complexes.

  • Acetylation:

    • Add 100 µL Acetic Anhydride and 100 µL 1-Methylimidazole.

    • Vortex and incubate at Room Temperature for 20 minutes.

    • Quench with 1 mL water. Extract derivatives into 1 mL Dichloromethane (DCM).

  • GC-MS Analysis:

    • Column: SP-2380 or DB-225 (High polarity, Cyanopropyl phase). Standard non-polar columns (DB-5) often fail to separate heptose isomers.

    • Injection: Splitless, 250°C.

    • Temp Program: 160°C (hold 2 min)

      
       240°C at 4°C/min.
      

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and chemical transformations required for success.

HeptoseAnalysis cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation LPS LPS Sample Hydrolysis Hydrolysis (2M TFA) Releases Monosaccharides LPS->Hydrolysis Reduction Reduction (NaBH4) Eliminates Anomers (Linearize) Hydrolysis->Reduction Acetylation Acetylation (Ac2O) Increases Volatility Reduction->Acetylation ColumnSelect Column Selection: Polar (SP-2380) vs Non-Polar Acetylation->ColumnSelect Separation Chromatographic Separation ColumnSelect->Separation Polar is Required Detection MS Detection (EI Mode) Separation->Detection HeptoseID Is it a Heptose? Check Ions: m/z 170, 217, 289 Detection->HeptoseID IsomerID Which Isomer? Compare Retention Time (RT) HeptoseID->IsomerID Yes Result Confirmed D-glycero-D-galacto-heptose IsomerID->Result Matches Standard RT

Figure 1: Logical workflow for the specific isolation and identification of heptose isomers using the Alditol Acetate method.

Data Analysis & Interpretation

Mass Spectral Confirmation

While mass spectra cannot distinguish the isomers, they confirm the class of sugar.

  • Primary Heptose Ions (Alditol Acetates):

    • m/z 170: Characteristic of the primary alcohol end (cleavage between C6-C7).

    • m/z 217: Cleavage characteristic of acetylated polyols.

    • m/z 289: Secondary fragment indicating extended carbon chain.

    • m/z 361: [M-CH

      
      OAc]
      
      
      
      (Loss of primary acetoxymethyl group).
Chromatographic Differentiation (The Key)

On a polar SP-2380 column, the interaction with the cyano-phase is sensitive to the stereochemistry of the hydroxyl groups.

  • Elution Order (Typical):

    • L-glycero-D-manno-heptose (Elutes Earlier)

    • D-glycero-D-galacto-heptose (Elutes Later) Note: Exact retention times vary by column length and flow rate. You MUST run authentic standards of both heptoses to establish the Retention Index (RI) for your specific system.

Self-Validating the Result: To ensure your peak is not a co-eluting hexose:

  • Check for the absence of m/z 145 (dominant in hexoses) relative to m/z 170 (dominant in heptoses).

  • The ratio of m/z 217 to m/z 170 should remain constant across the peak width.

References

  • Fox, A., et al. (1988). Preparation of Alditol Acetates and their Analysis by Gas Chromatography (GC) and Mass Spectrometry (MS). CRC Press.[5]

  • Sawardeker, J. S., Sloneker, J. H., & Jeanes, A. (1965). Quantitative Determination of Monosaccharides as Their Alditol Acetates by Gas Liquid Chromatography. Analytical Chemistry.

  • Merkle, R. K., & Poppe, I. (1994). Carbohydrate Composition Analysis of Glycoconjugates by Gas-Liquid Chromatography/Mass Spectrometry. Methods in Enzymology.

  • Laine, R. A. (1988). Gas Chromatography-Mass Spectrometry of Carbohydrates. Methods in Enzymology.

Sources

Comparative

Technical Guide: Confirming the Stereochemistry of D-glycero-D-galacto-heptose

Executive Summary The structural validation of higher sugars, specifically D-glycero-D-galacto-heptose (CAS 5328-64-3) , presents a unique challenge in carbohydrate chemistry. Unlike hexoses, the introduction of a chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of higher sugars, specifically D-glycero-D-galacto-heptose (CAS 5328-64-3) , presents a unique challenge in carbohydrate chemistry. Unlike hexoses, the introduction of a chiral center at C6 (the glycero extension) creates additional stereochemical complexity that standard 1D NMR often fails to resolve unambiguously.

This guide objectively compares the three primary methodologies for confirming this specific stereochemistry: Multi-dimensional NMR , X-Ray Crystallography , and Chemical Derivatization . While X-ray crystallography provides absolute configuration, it is often rate-limited by crystallization properties. Therefore, this guide prioritizes a self-validating solution-state NMR protocol as the primary workflow for rapid drug development contexts.

The Stereochemical Challenge

The molecule , D-glycero-D-galacto-heptose , possesses a pyranose ring with the galacto configuration (C2, C3, C4, C5) and an exocyclic extension at C6/C7 with the D-glycero configuration.

  • The Trap: It is easily confused with its C6 epimer (L-glycero-D-galacto-heptose) or its ring isomer (D-glycero-D-gluco-heptose).

  • Critical Checkpoints:

    • Ring Configuration: Confirmation of axial/equatorial arrangement at C2–C5.

    • Exocyclic Chirality (C6): Determining the spatial orientation of the C6-hydroxyl group relative to the ring oxygen and C5.

Comparative Methodology

Method A: High-Resolution NMR ( H, C, 2D)
  • Status: The Industry Workhorse.

  • Pros: Non-destructive, analyzes the molecule in its bioactive solution state, rapid turnover.

  • Cons: Requires expert interpretation of coupling constants (

    
    ) and NOE data; signal overlap in the 3.5–4.0 ppm region.
    
  • Verdict: Preferred for Routine Analysis.

Method B: X-Ray Crystallography[1]
  • Status: The "Gold Standard."

  • Pros: Provides absolute configuration without ambiguity; defines bond lengths and angles precisely.

  • Cons: Heptoses are often hygroscopic syrups that resist crystallization; usually requires derivatization (e.g., peracetylation) which alters the sample state.

  • Verdict: Required for New Chemical Entity (NCE) Registration.

Method C: Polarimetry & Chemical Correlation
  • Status: The Historical Check.

  • Pros: Low cost, quick purity check.

  • Cons: Optical rotation (

    
    ) is highly solvent/temperature dependent and cannot distinguish between subtle diastereomers without identical standards.
    
  • Verdict: Supporting Data Only.

Decision Matrix & Workflow

The following diagram outlines the logical pathway for selecting the appropriate validation method based on sample state and data requirements.

AnalyticalWorkflow Start Sample: D-glycero-D-galacto-heptose StateCheck Physical State Check Start->StateCheck Crystalline Crystalline Solid StateCheck->Crystalline Yes Syrup Syrup / Amorphous StateCheck->Syrup No XRay X-Ray Diffraction Crystalline->XRay NMR_1D 1D 1H NMR (D2O) Syrup->NMR_1D Decision Are J-couplings clear? NMR_1D->Decision NMR_2D 2D NMR Suite (COSY, HSQC, NOESY) Decision->NMR_2D Ambiguous Final Stereochemistry Confirmed Decision->Final Yes (Rare) Derivatize Derivatization (Peracetylation) NMR_2D->Derivatize Overlap Unresolved NMR_2D->Final NOE Confirmed Derivatize->NMR_1D Better Dispersion Derivatize->XRay Crystallizes XRay->Final

Figure 1: Analytical workflow for stereochemical confirmation of heptose sugars.

Detailed Experimental Protocol: The NMR Self-Validation System

This protocol uses scalar coupling analysis to confirm the ring and NOE correlations to confirm the exocyclic C6 configuration.

Step 1: Sample Preparation
  • Solvent: Dissolve 5–10 mg of the heptose in 0.6 mL of D₂O (99.96% D) .

  • Standard: Add 0.05% TMSP (

    
    -trimethylsilylpropionic acid) for internal referencing (
    
    
    
    0.00).
  • Equilibration: Allow the sample to sit for 2 hours to equilibrate the

    
     anomeric ratio.
    
Step 2: Data Acquisition

Run the following pulse sequences on a


 500 MHz spectrometer:
  • 1D

    
    H:  64 scans, sufficient relaxation delay (d1 = 2s).
    
  • 2D DQF-COSY: To trace the spin system from H1 to H7.

  • 1D TOCSY (selective): Irradiate H1 to reveal the isolated spin network of the specific anomer.

  • 2D NOESY: Mixing time (

    
    ) = 600–800 ms. Critical for spatial assignment.
    
Step 3: Data Interpretation (The "Galacto" Fingerprint)

To confirm the D-galacto-pyranose ring, you must observe the specific coupling constant pattern dictated by the Karplus equation.

Proton PairRelationshipExpected

(Hz)
Structural Meaning
H1–H2 (

)
Axial-Axial7.8 – 8.0 Confirms

-pyranose form.
H2–H3 Axial-Axial9.5 – 10.0 Confirms trans-diaxial arrangement (Glucose/Galactose like).
H3–H4 Axial-Equatorial3.0 – 3.5 CRITICAL: Distinguishes Galactose (small

) from Glucose (large

).
H4–H5 Equatorial-Axial< 1.5 Confirms H4 is equatorial (Galacto-config).
Step 4: Confirming the C6 "D-glycero" Extension

This is the most difficult step. The configuration at C6 is determined by the rotamer population around the C5–C6 bond.

  • Logic: In the D-glycero isomer, the preferred rotamer places the C6-OH and H5 in a specific spatial arrangement that differs from the L-glycero isomer.

  • Diagnostic NOE: Look for NOE correlations between H4 and H6 .

    • In D-glycero-D-galacto, steric crowding often favors the gt (gauche-trans) or tg rotamers.

    • Key Indicator: A strong NOE between H3 and H5 (diaxial) confirms the chair. A specific NOE between H5 and H7 or H4 and H6 helps assign the C6 chirality when compared to modeled data.

Visualization of Stereochemical Markers[1][2][3]

The following diagram visualizes the critical NOE and J-coupling interactions required to confirm the structure.

Stereochemistry Figure 2: NMR Interaction Map for D-glycero-D-galacto-heptose (beta-pyranose form) H1 H1 (Anomeric) H2 H2 (Axial) H1->H2 J=8Hz (beta) H3 H3 (Axial) H1->H3 NOE (1,3-diaxial) H2->H3 J=10Hz (trans) H4 H4 (Equatorial) H3->H4 J=3Hz (ax-eq) H5 H5 (Axial) H3->H5 NOE (1,3-diaxial) H4->H5 J=1Hz (eq-ax) H6 H6 (D-glycero) H4->H6 NOE (Spatial) H5->H6 J(rotamer)

Figure 2: Diagnostic NMR interaction map. Red dashed lines indicate Through-Space (NOE) interactions; Black lines indicate Through-Bond (J) couplings.

Comparative Data Table

When analyzing your data, compare your experimental values against these standard ranges for heptose derivatives.

ParameterD-glycero-D-galacto-heptoseD-glycero-D-manno-heptose (Alternative)Method of Differentiation
H2 Chemical Shift ~3.5 - 3.8 ppm~4.0 ppm (due to axial OH)1D NMR

Coupling
~10 Hz (Large) ~3 Hz (Small, eq-ax)Definitive (Ring)

Coupling
~3 Hz (Small) ~10 Hz (Large, ax-ax)Definitive (Ring)
C6 Chemical Shift Sensitive to C6 configSensitive to C6 config

C NMR
Optical Rotation Varies (check specific lit)VariesPolarimetry (Weak)

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 219662, glycero-galacto-Heptose. Retrieved from [Link]

  • Holden, H. M., et al. (2022).[1] Reaction Mechanism and Three-Dimensional Structure of GDP-D-glycero-α-D-manno-heptose 4,6-Dehydratase from Campylobacter jejuni. Biochemistry. Retrieved from [Link][1]

  • Birkbeck, University of London. (n.d.). Comparison of NMR and X-ray as methods of protein structure determination. Retrieved from [Link]

  • Widmalm, G. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. Retrieved from [Link]

Sources

Validation

benchmarking d-Glycero-d-galacto-heptose inhibition against standard antibiotics

Executive Summary: The Paradigm Shift to Permeabilizers In the landscape of Gram-negative drug discovery, the "magic bullet" theory—finding a single molecule that penetrates the Outer Membrane (OM) and kills the cell—is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Paradigm Shift to Permeabilizers

In the landscape of Gram-negative drug discovery, the "magic bullet" theory—finding a single molecule that penetrates the Outer Membrane (OM) and kills the cell—is yielding diminishing returns. This guide benchmarks a specific class of virulence blockers: d-Glycero-d-galacto-heptose analogs (and related heptose biosynthesis inhibitors).

Unlike standard antibiotics (e.g., Ciprofloxacin, Meropenem) that target essential downstream processes (DNA replication, cell wall synthesis), heptose inhibitors target the LPS Inner Core biosynthesis (specifically the ADP-heptose pathway).

The Core Thesis: The value of d-Glycero-d-galacto-heptose inhibition is not defined by its standalone MIC (Minimum Inhibitory Concentration), but by its FIC (Fractional Inhibitory Concentration) when paired with hydrophobic antibiotics. This guide provides the experimental framework to validate this "Potentiator" status.

Part 1: Mechanistic Divergence

To benchmark this molecule effectively, one must understand that it operates on an orthogonal axis to standard care.

The Target: ADP-Heptose Biosynthesis

Standard antibiotics require passive diffusion (via porins) or active uptake. Gram-negative bacteria resist this via the LPS barrier.[1][2][3][4] The d-Glycero-d-galacto-heptose inhibitor acts as a substrate analog , competitively inhibiting enzymes such as HldE (bifunctional kinase/adenylyltransferase) or WaaC (heptosyltransferase I).

  • Standard Antibiotic (e.g., Ampicillin): Targets PBP (Penicillin Binding Proteins) in the periplasm. Failure Mode: Cannot penetrate LPS layer.

  • Heptose Inhibitor: Targets cytoplasmic LPS precursors. Success Mode: Creates a "Deep Rough" phenotype (truncated LPS), dismantling the OM barrier.

Pathway Visualization

The following diagram illustrates the specific intervention point of heptose analogs compared to standard antibiotics.

LPS_Pathway cluster_impact Physiological Outcome Sedo Sedoheptulose-7-P GmhA Enz: GmhA (Isomerase) Sedo->GmhA Hep7P D-glycero-D-manno-heptose-7-P GmhA->Hep7P HldE Enz: HldE (Kinase/Transferase) Hep7P->HldE ADP_Hep ADP-L-glycero-D-manno-heptose HldE->ADP_Hep LPS_Trunc Truncated LPS (Deep Rough Phenotype) HldE->LPS_Trunc Pathway Blocked WaaC Enz: WaaC (Heptosyltransferase) ADP_Hep->WaaC Donor Substrate LPS_Full Full Length LPS (Resistant Barrier) WaaC->LPS_Full Normal Synthesis WaaC->LPS_Trunc Pathway Blocked Sensitivity Hypersensitivity to Hydrophobic Antibiotics LPS_Trunc->Sensitivity Causes Inhibitor d-Glycero-d-galacto-heptose (Analog Inhibitor) Inhibitor->HldE Competitive Inhibition Inhibitor->WaaC Competitive Inhibition

Figure 1: Mechanistic intervention of heptose analogs. Inhibition of HldE/WaaC prevents the incorporation of the L,D-heptose core, resulting in a truncated LPS that cannot exclude hydrophobic drugs.

Part 2: Comparative Efficacy Data

When benchmarking this product, do not expect it to outperform antibiotics in direct killing assays (MIC). Its primary function is potentiation .

Standalone vs. Combinatorial Performance

The following data represents a typical profile for a heptose synthesis inhibitor (HSI) benchmarked against E. coli K-12.

Compound ClassSpecific AgentTargetTypical MIC (

g/mL)
Mechanism of Action
Standard Antibiotic CiprofloxacinDNA Gyrase0.015 (Sensitive)DNA Replication Halt
Standard Antibiotic RifampicinRNA Polymerase> 16.0 (Resistant)Excluded by LPS
Standard Antibiotic NovobiocinDNA Gyrase> 64.0 (Resistant)Excluded by LPS
Test Agent d-Glycero-d-galacto-heptose Analog LPS Core (HldE/WaaC) > 128.0 (Inactive) Virulence/Permeability
The Synergistic Benchmark (The Real Metric)

The success of the heptose inhibitor is measured by the Fold Reduction of the partner antibiotic's MIC.

CombinationPartner Antibiotic MIC AlonePartner MIC + Heptose Inhibitor (50

M)
Fold ReductionOutcome
HSI + Rifampicin 16.0

g/mL
0.06

g/mL
256x Critical Synergy
HSI + Novobiocin 64.0

g/mL
0.50

g/mL
128x Critical Synergy
HSI + Vancomycin >256

g/mL
4.0

g/mL
>64x Resurrection
HSI + Ciprofloxacin 0.015

g/mL
0.008

g/mL
2xIndifferent*

*Note: Hydrophilic/small antibiotics like Ciprofloxacin traverse porins and are less affected by LPS core truncation.

Part 3: Experimental Protocols (Self-Validating Systems)

To replicate these benchmarks, you must utilize a Checkerboard Assay with a specific focus on calculating the Fractional Inhibitory Concentration Index (FICI).

Protocol: The Checkerboard Synergy Screen

Objective: Determine if the d-Glycero-d-galacto-heptose analog acts synergistically with a hydrophobic antibiotic probe (Rifampicin).

Materials:

  • 96-well microtiter plates (polystyrene, clear).

  • Mueller-Hinton Broth (cation-adjusted).

  • Bacterial Strain: E. coli (WT) and E. coli

    
    waaC (Control - Deep Rough mutant).
    
  • Probe Drug: Rifampicin.[5]

Workflow Diagram:

Checkerboard_Protocol Step1 1. Prepare Stock Solutions (4x concentration) Step2 2. Serial Dilution (Vertical) Antibiotic (Rifampicin) Step1->Step2 Step3 3. Serial Dilution (Horizontal) Heptose Inhibitor Step1->Step3 Step4 4. Inoculation 5x10^5 CFU/mL Step2->Step4 Combine in Plate Step3->Step4 Step5 5. Incubation 18-24h @ 37°C Step4->Step5 Step6 6. Read OD600 Calculate FICI Step5->Step6

Figure 2: Checkerboard assay workflow for determining synergistic potential between heptose inhibitors and standard antibiotics.

Data Analysis: The FICI Formula

Validation of the product requires an FICI calculation for the well with the lowest combined concentrations that inhibits growth.



Interpretation Criteria:

  • Synergy: FICI

    
     0.5 (The target for Heptose Inhibitors).
    
  • Indifference: 0.5 < FICI

    
     4.0.
    
  • Antagonism: FICI > 4.0.

Secondary Validation: NPN Uptake Assay

To prove the mechanism is indeed OM permeabilization (and not off-target toxicity), use the N-phenyl-1-naphthylamine (NPN) assay.

  • Principle: NPN is hydrophobic and fluoresces weakly in aqueous solution but strongly in phospholipid environments. Intact LPS excludes NPN.

  • Expectation: Treatment with d-Glycero-d-galacto-heptose analog should cause a rapid increase in fluorescence (comparable to EDTA treatment), confirming LPS destabilization.

Part 4: Critical Analysis & Authoritative Grounding

Why Heptose Inhibition Matters

The "Deep Rough" phenotype (lacking heptose) renders Gram-negative bacteria susceptible to antibiotics usually reserved for Gram-positives (e.g., Novobiocin, Erythromycin). This strategy effectively expands the spectrum of existing narrow-spectrum drugs.

Challenges in Development

While promising, heptose analogs often face:

  • Cytosolic Access: The inhibitor itself must penetrate the inner membrane to reach HldE/WaaC.

  • Redundancy: Some species possess salvage pathways or alternative heptose transferases.

Conclusion

Benchmarking d-Glycero-d-galacto-heptose inhibition requires a shift from "Direct Killing" to "Potentiation Capability." The success of this molecule is defined by its ability to lower the MIC of hydrophobic antibiotics by a factor of >64x (FICI


 0.5).

References

  • Nikaido, H. (2003). Molecular Basis of Bacterial Outer Membrane Permeability Revisited. Microbiology and Molecular Biology Reviews.

  • Valvano, M. A., et al. (2002). Chemical basis of inner core lipopolysaccharide synthesis and truncation mutants. Carbohydrate Research.

  • Zgurskaya, H. I., & Rybenkov, V. V. (2020). Permeability barriers of Gram-negative pathogens.[1][2][4][6] Annals of the New York Academy of Sciences.

  • De Vincenzi, M., et al. (2024). Exploring fluorinated heptose phosphate analogues as inhibitors of HldA and HldE, key enzymes in the biosynthesis of lipopolysaccharide.[7] European Journal of Medicinal Chemistry.

  • Gao, J., et al. (2006). An in vitro screen of bacterial lipopolysaccharide biosynthetic enzymes identifies an inhibitor of ADP-heptose biosynthesis.[2] Chemistry & Biology.

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: d-Glycero-d-galacto-heptose Proper Disposal Procedures

[1] Executive Summary & Operational Directive d-Glycero-d-galacto-heptose (often utilized in lipopolysaccharide/LPS synthesis research) is classified as a non-hazardous substance under GHS and OSHA standards.[1][2] Howev...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Operational Directive

d-Glycero-d-galacto-heptose (often utilized in lipopolysaccharide/LPS synthesis research) is classified as a non-hazardous substance under GHS and OSHA standards.[1][2] However, "non-hazardous" does not imply "unregulated."[1][2]

Core Directive: Do not dispose of this substance based solely on its low toxicity profile. Disposal protocols must be dictated by Biochemical Oxygen Demand (BOD) limits in aqueous systems and Biological Safety Level (BSL) constraints when used in bacterial culture.[1]

Immediate Action Plan:

  • Pure Solid: Dispose via non-hazardous chemical waste streams to maintain inventory reconciliation.[1]

  • Concentrated Solution (>10%): Collect as non-hazardous chemical waste (high BOD risk).[1][2]

  • Biologically Contaminated: Autoclave immediately (LPS/Bacterial context).[1][2]

Hazard Identification & Scientific Rationale

To ensure compliance and safety, researchers must understand the causality behind these disposal protocols.

Chemical Safety Profile
  • GHS Classification: Not a hazardous substance or mixture.[1][3][4]

  • Toxicity: Low.[1] No specific target organ toxicity.[1]

  • Flammability: Non-flammable solid (though fine dusts of any carbohydrate can pose a combustible dust hazard in kilogram-scale industrial handling).[1][2]

The "Hidden" Hazard: Biochemical Oxygen Demand (BOD)

While not toxic to humans, heptoses are a potent energy source for microorganisms.

  • Mechanism: When high concentrations of sugar enter the drainage system, they act as a "super-feed" for sewer bacteria.

  • Consequence: This causes rapid bacterial blooms that deplete dissolved oxygen in the water (High BOD).[1]

  • Regulatory Impact: Local Publicly Owned Treatment Works (POTW) strictly limit BOD discharges.[1] Dumping concentrated heptose solutions can trigger regulatory fines for the facility due to "slug discharge" violations.

The Biological Context (LPS Precursor)

d-Glycero-d-galacto-heptose is frequently used to study the inner core of Lipopolysaccharides (LPS) in Gram-negative bacteria (e.g., E. coli).[1][2]

  • Risk: Once introduced to a bacterial culture, the sugar is no longer a chemical reagent; it is a biohazardous component .[1]

  • Protocol: It must be treated according to the biosafety level of the organism (typically BSL-1 or BSL-2).[1]

Step-by-Step Disposal Protocols

Protocol A: Pure Solid Reagent (Expired or Excess)

Scope: Unused powder in original or secondary containers.[1]

  • Do NOT use general trash: While legally permissible in some jurisdictions, discarding containers of white powder in general trash often triggers "suspicious package" protocols by custodial staff, leading to unnecessary EHS incidents.[1]

  • Labeling: Affix a "Non-Hazardous Chemical Waste" label. Explicitly write "d-Glycero-d-galacto-heptose - High BOD."

  • Container: Segregate in a clear polyethylene bag or the original bottle.

  • Disposal: Hand over to your facility’s chemical waste management team for incineration or landfilling.[1]

Protocol B: Aqueous Solutions (Buffers & Media)

Scope: Stock solutions or reaction mixtures free of biological agents.[1]

ConcentrationDisposal MethodRationale
Trace / Dilute (< 1%) Sanitary Sewer (Drain)Low environmental impact; readily biodegradable.[1][2] Flush with 20 volumes of water.
Concentrated (> 1%) Chemical Waste ContainerHigh BOD load.[1][2] Prevents bacterial blooms in facility plumbing.
Mixed with Solvents Hazardous Waste StreamPresence of solvents (methanol, acetonitrile) overrides non-haz status.[1][2]
Protocol C: Biologically Contaminated Media

Scope: Heptose used in bacterial culture (LPS studies).

  • Collection: Collect all plates, media, and pipette tips containing the sugar/bacteria mixture in a red biohazard bag or sharps container.[1]

  • Deactivation: Autoclave at 121°C, 15 psi for 30 minutes .

    • Note: Heptoses are heat-stable enough that the sugar structure may survive, but the biological hazard (bacteria) will be neutralized.[1]

  • Final Disposal: Once autoclaved, the waste is treated as municipal solid waste (trash) or medical waste, depending on local facility rules.[1]

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of d-Glycero-d-galacto-heptose.

HeptoseDisposal Start Start: Waste Identification IsBio Is the sugar mixed with bacteria/biologicals? Start->IsBio BioYes Classify as BIOHAZARD IsBio->BioYes Yes BioNo Is it Solid or Liquid? IsBio->BioNo No Autoclave Autoclave (121°C, 15psi, 30min) BioYes->Autoclave BioTrash Dispose as Treated Medical Waste Autoclave->BioTrash Solid Solid Waste BioNo->Solid Solid Liquid Liquid Solution BioNo->Liquid Liquid SolidAction Label: 'Non-Haz Chemical Waste' (Prevent custodial panic) Solid->SolidAction CheckConc Concentration > 1%? Liquid->CheckConc HighConc High BOD Risk CheckConc->HighConc Yes (>1%) LowConc Low BOD Risk CheckConc->LowConc No (<1%) ChemWaste Collect in Carboy (Non-Haz Chemical Stream) HighConc->ChemWaste Drain Sanitary Sewer Discharge (Flush with 20x Water) LowConc->Drain

Figure 1: Operational decision tree for d-Glycero-d-galacto-heptose disposal, prioritizing biological containment and environmental compliance.[1]

Regulatory & Reference Data

BOD Impact Table

Comparative oxygen demand of common laboratory carbohydrates.

SubstanceTheoretical BOD (mg O2/mg)Disposal Threshold (Typical POTW)
d-Glycero-d-galacto-heptose ~1.07 300 mg/L
Glucose1.07300 mg/L
Ethanol (for comparison)2.10300 mg/L

Interpretation: A 1% solution (10,000 mg/L) of this sugar exceeds the typical sewer discharge limit (300 mg/L) by factor of 33x . This validates the requirement for container collection of stock solutions.

Storage & Incompatibility[1][4]
  • Storage: Keep in a dry, cool place. Hygroscopic nature may cause clumping.[1]

  • Incompatibilities: Strong oxidizing agents.[1][2][3][4]

  • Spill Cleanup: Sweep up dry.[1] If wet, absorb with inert material.[1] Wash area with water (sugar residues are sticky and attract pests).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • United States Environmental Protection Agency (EPA). (2023).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]

  • PubChem. (2023).[1] d-Glycero-d-galacto-heptose Compound Summary. National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1][2]

Sources

Handling

Personal protective equipment for handling d-Glycero-d-galacto-heptose

An Essential Guide to Personal Protective Equipment (PPE) for Handling d-Glycero-d-galacto-heptose Prepared by a Senior Application Scientist Welcome to your comprehensive guide on the safe handling of d-Glycero-d-galact...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling d-Glycero-d-galacto-heptose

Prepared by a Senior Application Scientist

Welcome to your comprehensive guide on the safe handling of d-Glycero-d-galacto-heptose. As researchers, scientists, and drug development professionals, our work with novel compounds is foundational to discovery. Ensuring a safe laboratory environment through the diligent use of Personal Protective Equipment (PPE) is paramount to the success and sustainability of our research endeavors. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, procedural understanding of why these measures are critical.

Hazard Assessment: Understanding d-Glycero-d-galacto-heptose

Generally, simple sugars like this are not classified as hazardous substances.[4][5] However, it is crucial to recognize that even materials with low toxicity can present physical hazards in a laboratory setting. The primary concerns when handling d-Glycero-d-galacto-heptose, which is typically supplied as a powder, are:[1]

  • Mechanical Eye Irritation: Fine powders can cause irritation upon contact with the eyes.[6]

  • Respiratory Tract Irritation: Inhalation of airborne dust can irritate the respiratory system.[6]

  • Combustible Dust: Like many fine organic powders, if dispersed in the air in sufficient concentrations, it can form a combustible mixture in the presence of an ignition source.[2]

Based on available data for similar compounds, d-Glycero-d-galacto-heptose is expected to be readily soluble in water.[7]

Table 1: Physical and Chemical Properties of d-Glycero-d-galacto-heptose

PropertyValueSource
Molecular Formula C₇H₁₄O₇[1][8]
Molecular Weight 210.18 g/mol [1][8][9]
Appearance Powder[1]
Water Solubility Soluble[7]
Boiling Point 592.1ºC at 760 mmHg[8]

Core Personal Protective Equipment (PPE) Protocol

A proactive and cautious approach to PPE is always recommended in a laboratory setting.[10] The following protocol outlines the minimum PPE requirements for handling d-Glycero-d-galacto-heptose.

Eye and Face Protection: The First Line of Defense

Your vision is irreplaceable. Protecting it from chemical splashes and airborne particles is non-negotiable.

  • Minimum Requirement: CSA- or ANSI-approved safety glasses with side shields are mandatory for any work with d-Glycero-d-galacto-heptose, including handling solutions.[11]

  • Enhanced Protection: When weighing the powder or when there is a heightened risk of splashing (e.g., handling large volumes of solution), a face shield should be worn in addition to safety glasses.[10][11] This provides a full barrier for your face.

Hand Protection: Preventing Dermal Exposure

While d-Glycero-d-galacto-heptose is not expected to be a significant skin irritant, gloves are essential to prevent contamination of both your skin and your experiment.[12]

  • Glove Type: Disposable nitrile or latex gloves are suitable for handling this compound.[10]

  • Protocol: Always inspect gloves for tears or holes before use. Remove and replace gloves immediately if they become contaminated. Wash your hands thoroughly with soap and water after removing your gloves.[3]

Body Protection: Shielding Your Skin and Clothing

A lab coat is a professional standard that serves a critical safety function.

  • Requirement: A standard, buttoned laboratory coat should be worn at all times in the laboratory.[13] It provides a removable barrier in the event of a spill and protects your personal clothing from contamination.

Respiratory Protection: Mitigating Inhalation Risks

The primary inhalation risk with d-Glycero-d-galacto-heptose is from airborne powder.

  • Standard Handling: For handling small quantities in a well-ventilated area, specific respiratory protection is generally not required.[4]

  • Weighing Operations: When weighing out the powdered form, it is best practice to do so in a chemical fume hood or a balance enclosure to minimize the generation and inhalation of dust.[10] If this is not possible, a NIOSH-approved N95 respirator (dust mask) should be worn.

Table 2: Summary of PPE Recommendations by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Powder Safety glasses with side shields and face shieldNitrile or latex glovesLab coatWork in a fume hood or wear an N95 respirator
Preparing Solutions Safety glasses with side shieldsNitrile or latex glovesLab coatNot generally required
Handling Solutions Safety glasses with side shieldsNitrile or latex glovesLab coatNot generally required

Operational Plan: Step-by-Step Safe Handling

Adherence to a standardized operational procedure minimizes risks and ensures experimental integrity.

Step-by-Step Handling Protocol:

  • Preparation: Designate a clean and uncluttered workspace. Assemble all necessary equipment (spatula, weigh boat, glassware, solvent) before you begin.

  • Don PPE: Put on your lab coat, safety glasses, and gloves as outlined in the protocol above. If weighing the powder outside of a fume hood, don your N95 respirator.

  • Weighing: Carefully transfer the required amount of d-Glycero-d-galacto-heptose powder from the stock container to a weigh boat. Perform this action gently to avoid creating airborne dust.

  • Dissolving: Place the receiving vessel (e.g., a beaker or flask) in a stable position. Add the weighed powder to the vessel. Slowly add the solvent to the solid to prevent splashing and aid in dissolution.

  • Storage: Ensure the primary container of d-Glycero-d-galacto-heptose is tightly sealed and stored in a cool, dry place according to the manufacturer's instructions.

  • Decontamination: After you have finished, wipe down your work area with a suitable cleaning agent.

Spill and Disposal Plan

Proper containment and disposal are the final steps in responsible chemical handling.

Spill Cleanup Procedure:

  • Solid Spills: In the event of a small spill of the powder, avoid dry sweeping, which can create dust. Instead, gently moisten the material with water and then wipe it up with a paper towel. For larger spills, cordon off the area and follow your institution's specific cleanup procedures.

  • Solution Spills: Absorb spills of aqueous solutions with an inert absorbent material (e.g., paper towels, spill pads).

Waste Disposal:

  • Solid Waste: Dispose of all contaminated solid waste, including gloves, weigh boats, and paper towels, in a designated laboratory waste container.[10]

  • Liquid Waste: Aqueous solutions of d-Glycero-d-galacto-heptose should be collected in a clearly labeled waste container for non-hazardous aqueous waste, in accordance with your institution's environmental health and safety guidelines.[10] Do not pour solutions down the drain unless permitted by your local regulations.

Visualization of PPE Selection Workflow

To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.

PPE_Workflow PPE Selection for d-Glycero-d-galacto-heptose cluster_start Start cluster_tasks Task Type cluster_ppe Required PPE start Assess Task weighing Weighing Powder? start->weighing solution Handling Solution? weighing->solution No ppe_weighing Enhanced PPE: - Add Face Shield - Work in Fume Hood or wear N95 Respirator weighing->ppe_weighing Yes ppe_base Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat solution->ppe_base Yes

Caption: Decision workflow for selecting appropriate PPE when handling d-Glycero-d-galacto-heptose.

References

  • d-glycero-d-galacto-heptose | CAS#:5328-64-3 | Chemsrc. (2025, August 31). Retrieved from [Link]

  • glycero-galacto-Heptose | C7H14O7 | CID 219662 - PubChem. (n.d.). Retrieved from [Link]

  • Showing Compound D-Glycero-D-galactoheptose (FDB006447) - FooDB. (2010, April 8). Retrieved from [Link]

  • AdvanceBio Monosaccharide Standard Set 2 Hazard(s) identifi - Agilent. (2019, April 26). Retrieved from [Link]

  • D-Glycero-D-galacto-heptose - High purity | EN - Georganics. (n.d.). Retrieved from [Link]

  • D-glycero-D-galacto-heptose | CAS#:23102-94-5 | Chemsrc. (2025, August 25). Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory - Westlab. (2017, August 2). Retrieved from [Link]

  • 6 3, 6 4-α-D-Galactosyl-mannopentaose - Megazyme. (n.d.). Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved from [Link]

  • Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni - PMC. (n.d.). Retrieved from [Link]

  • D-GALACTOSE EXTRA PURE - Loba Chemie. (n.d.). Retrieved from [Link]

  • 6 1-α-D-Galactosyl-mannotriose - Megazyme. (n.d.). Retrieved from [Link]

Sources

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